JHU-083
Description
Propriétés
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRCHOFKIPHQBW-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JHU-083: A Novel Glutamine Antagonist for Glioma Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gliomas, particularly those with isocitrate dehydrogenase (IDH) mutations, exhibit a heightened dependence on glutamine metabolism for their proliferation and survival. This metabolic vulnerability presents a promising therapeutic target. JHU-083, a brain-penetrant prodrug of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON), has emerged as a potent inhibitor of glioma growth in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound in glioma, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence presented herein supports the targeting of glutamine metabolism as a viable and effective strategy for the treatment of malignant gliomas.
Core Mechanism of Action
This compound is designed to deliver its active form, DON, across the blood-brain barrier to effectively target brain tumors.[1] Once activated within the tumor microenvironment, this compound acts as a broad-spectrum glutamine antagonist, interfering with multiple metabolic pathways crucial for cancer cell growth. The primary mechanism of action in glioma involves the disruption of glutamine-dependent metabolic processes, leading to a cascade of anti-tumor effects.
The key pillars of this compound's anti-glioma activity are:
-
Inhibition of mTOR Signaling: this compound treatment leads to a significant downregulation of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][3]
-
Impairment of Purine (B94841) Biosynthesis: By blocking glutamine utilization, this compound impedes the de novo synthesis of purines, essential building blocks for DNA and RNA, thereby halting cell proliferation.[2]
-
Cell Cycle Arrest: The disruption of mTOR signaling and nucleotide synthesis culminates in cell cycle arrest, primarily at the G0/G1 phase.[2]
-
Metabolic Reprogramming: this compound induces significant alterations in tumor cell metabolism, including a reduction in ATP, glutamate, and lactate (B86563) levels.[2][4]
Particularly in IDH-mutant (IDHmut) gliomas, which are characterized by an increased reliance on glutamine, this compound demonstrates preferential efficacy.[3][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in glioma models.
Table 1: In Vivo Efficacy of this compound in an Orthotopic IDH1-mutant Glioma Model
| Treatment Group | Dosage | Median Survival | Statistical Significance (vs. Control) | Reference |
| Control | - | Not specified | - | [2][4] |
| This compound | 1.9 mg/kg | Not specified | P = 0.053 | [2][4] |
| This compound | 25 mg/kg | Significantly improved | P = 0.027 | [2][4] |
Table 2: Metabolic Effects of this compound on Glioma Cells
| Metabolite | Cell Line | Change upon this compound Treatment | Reference |
| ATP | BT142, Br23c | Reduced | [2] |
| Glutamate | BT142, Br23c | Reduced | [2] |
| Lactate | BT142, Br23c | Reduced | [2] |
| Glutathione | BT142, Br23c | Reduced | [2] |
| GSH/GSSG Ratio | BT142 | Downregulated | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Glioma
The following diagram illustrates the proposed signaling cascade initiated by this compound in glioma cells.
Caption: this compound inhibits glioma growth by disrupting glutamine metabolism, leading to mTOR signaling downregulation and impaired purine synthesis.
Experimental Workflow for In Vivo Efficacy Assessment
This diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound in an orthotopic glioma model.
Caption: Workflow for assessing this compound efficacy in an orthotopic glioma mouse model.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Proliferation Assays
-
Cell Lines: Human glioma cell lines, including those with IDH1 mutations (e.g., BT142) and isogenic controls, are commonly used.[2][3]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For glutamine deprivation studies, cells are cultured in glutamine-free media.[3]
-
Proliferation Assay: Cell proliferation can be assessed using various methods, such as colony formation assays or BrdU incorporation assays. For colony formation, cells are seeded at low density and treated with this compound. After a period of incubation, colonies are stained with crystal violet and counted.[2]
Western Blot Analysis
-
Objective: To determine the protein expression levels of key components of the mTOR signaling pathway (e.g., pS6, Cyclin D1).[2]
-
Protocol:
-
Glioma cells are treated with this compound or vehicle control for a specified duration.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.[2]
-
Orthotopic Glioma Mouse Model
-
Objective: To evaluate the in vivo efficacy and brain penetrance of this compound.[2][4]
-
Protocol:
-
IDH1-mutant glioma cells (e.g., BT142) are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).[2][4]
-
After tumor establishment, mice are randomized into treatment and control groups.
-
This compound is administered, often orally, at various doses (e.g., 1.9 mg/kg and 25 mg/kg).[2][4]
-
Animal survival is monitored daily, and Kaplan-Meier survival curves are generated.
-
At the study endpoint or upon euthanasia, brain tissues are collected for histological and immunohistochemical analysis to assess tumor burden and target engagement (e.g., pS6 levels).[2]
-
Metabolite Profiling
-
Objective: To quantify the changes in key intracellular metabolites following this compound treatment.[2]
-
Protocol:
-
Glioma cells are treated with this compound.
-
Metabolites are extracted from the cells.
-
Metabolite levels (e.g., ATP, glutamate, lactate, glutathione) are measured using techniques such as liquid chromatography-mass spectrometry (LC-MS).[2]
-
Future Directions and Clinical Perspective
The preclinical data for this compound in glioma are compelling, particularly for IDH-mutant subtypes. The ability of this compound to penetrate the brain and modulate the tumor microenvironment highlights its therapeutic potential.[1][2] Further research is warranted to explore combination therapies, such as pairing this compound with standard-of-care treatments or with immunotherapy, to enhance its anti-tumor efficacy.[7] The robust preclinical evidence provides a strong rationale for the clinical investigation of this compound in patients with malignant glioma. As of late 2025, information on specific clinical trials for this compound in glioma is emerging, and interested parties should consult clinical trial registries for the latest updates.
References
- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
An In-depth Technical Guide to JHU-083: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JHU-083, a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This compound is under investigation for its potential therapeutic applications in oncology and other diseases characterized by metabolic dysregulation. This document details its chemical structure, synthesis, mechanism of action, and key experimental data.
Chemical Structure and Properties
This compound is chemically known as L-leucyl-6-diazo-5-oxo-L-norleucine, ethyl ester, or Ethyl 2-(2-Amino-4-methylpentanamido)-DON.[1][2] It is a prodrug designed to increase the oral bioavailability and improve the therapeutic index of its active form, DON.[3][4] The addition of the L-leucine ethyl ester promoiety masks the carboxylate and amine functionalities of DON, which is hypothesized to enhance its lipophilicity and stability.[5]
| Property | Value |
| IUPAC Name | (5S)-5-Amino-1-diazonio-6-hydroxy-6-oxohex-1-en-2-olate |
| Chemical Formula | C₁₄H₂₄N₄O₄ |
| Molar Mass | 312.370 g·mol⁻¹ |
| Active Metabolite | 6-diazo-5-oxo-L-norleucine (DON) |
Synthesis Pathway
The synthesis of this compound has been developed and patented by researchers at Johns Hopkins University.[6][7] While the detailed, step-by-step protocol is proprietary, the general synthetic strategy involves the coupling of the active drug, 6-diazo-5-oxo-L-norleucine (DON), with an L-leucine ethyl ester promoiety. This is a common strategy for creating prodrugs of amino acid analogs to enhance their pharmacokinetic properties. The synthesis of related DON prodrugs involves standard peptide coupling reactions.[5]
Below is a generalized representation of the likely synthesis pathway for this compound.
References
- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 5. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
JHU-083: A Technical Guide to a Novel Glutamine Antagonist in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHU-083 is a novel, orally bioavailable prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Developed by researchers at Johns Hopkins University, this compound is designed to overcome the toxicity limitations of its parent compound, DON, by enabling selective activation within the tumor microenvironment.[2][3] This technical guide provides an in-depth overview of this compound, its biological target, mechanism of action, and key experimental data and protocols for researchers in oncology and drug development.
Biological Target and Mechanism of Action
The primary biological target of this compound is glutamine metabolism . Upon conversion to its active form, DON, this compound acts as a broad-spectrum inhibitor of enzymes that utilize glutamine as a nitrogen donor. A key enzyme inhibited by DON is glutaminase (GLS) , which catalyzes the conversion of glutamine to glutamate. This inhibition disrupts a central metabolic pathway that is frequently upregulated in cancer cells to support their rapid proliferation and survival.
The antitumor effects of this compound are multifaceted and stem from the critical roles of glutamine in cellular processes:
-
Disruption of mTOR Signaling: By inhibiting glutamine metabolism, this compound leads to the downregulation of the mTOR signaling pathway.[4][5][6] This is evidenced by reduced phosphorylation of downstream effectors such as the ribosomal protein S6 (pS6).[5][7] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition contributes significantly to the anti-cancer activity of this compound.
-
Impairment of Purine (B94841) Biosynthesis: Glutamine is an essential nitrogen donor for the de novo synthesis of purines, the building blocks of DNA and RNA. By blocking glutamine utilization, this compound impedes purine synthesis, thereby halting nucleic acid replication and inducing cell cycle arrest.[5]
-
Reprogramming of the Tumor Microenvironment: this compound has been shown to modulate the tumor microenvironment by altering the metabolic and functional states of immune cells.[2] This includes reprogramming immunosuppressive tumor-associated macrophages (TAMs) to a more inflammatory, anti-tumor phenotype.[8]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| GBM6 | Glioblastoma | ~6-11 | |
| U251 | Glioblastoma | ~6-11 | |
| SB28 | Glioblastoma | ~6-11 | |
| D425MED | Medulloblastoma | 10 | |
| D458MED | Medulloblastoma | 10 |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Cancer Model | Mouse Strain | Dosage and Administration | Outcome | Citation |
| Orthotopic IDH1R132H Glioma | Athymic Nude | 1.9 mg/kg, i.p., 5 days/week for 3 weeks, then 2 days/week | No significant survival benefit | [1][4] |
| Orthotopic IDH1R132H Glioma | Athymic Nude | 25 mg/kg, i.p., 2 days/week | Improved survival | [1][4] |
| Orthotopic MYC-driven Medulloblastoma | Athymic Nude | 20 mg/kg, p.o., twice weekly | Significantly extended survival | [5] |
| Subcutaneous Prostate Carcinoma (B6CaP) | C57BL/6J | 1 mg/kg DON molar equivalent, p.o., daily for 5-9 days, then 0.3 mg/kg | Significant tumor growth inhibition | [6][7] |
| Subcutaneous Urothelial Carcinoma (MB49) | C57BL/6J | 1 mg/kg DON molar equivalent, p.o., daily for 5-9 days, then 0.3 mg/kg | Significant tumor growth inhibition | [7] |
| Colon Cancer, Lymphoma, Melanoma | Not specified | Not specified | Significantly reduced tumor growth and improved survival | [1][2] |
Experimental Protocols
Protocol 1: AlamarBlue Cell Viability Assay
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (dissolved in a suitable vehicle, e.g., HEPES buffered saline)
-
AlamarBlue HS or AlamarBlue reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
-
AlamarBlue Assay:
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may be optimized for different cell lines.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of mTOR Signaling
This protocol outlines a general procedure for assessing the phosphorylation status of mTOR pathway proteins, such as pS6 and pAKT, in response to this compound treatment.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS6, anti-S6, anti-pAKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: Orthotopic Glioma Mouse Model
This protocol describes the establishment of an orthotopic glioma model to evaluate the in vivo efficacy of this compound.[1][4]
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Glioma cells (e.g., BT142)
-
Stereotaxic frame
-
This compound
-
Phosphate-buffered saline (PBS)
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice and secure them in a stereotaxic frame.
-
Create a burr hole in the skull at a predetermined location.
-
Slowly inject a suspension of glioma cells (e.g., 3 x 10⁵ cells in PBS) into the brain parenchyma.
-
Suture the incision.
-
-
Drug Treatment:
-
Allow the tumors to establish for a set period (e.g., 5 days).
-
Randomize the mice into treatment and control groups.
-
Prepare this compound fresh by diluting it in PBS.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) according to the specified dosing schedule.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological symptoms).
-
The primary endpoint is typically overall survival.
-
Euthanize the mice when they reach a moribund state, in accordance with animal care guidelines.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare the survival distributions between the treatment and control groups using a log-rank test.
-
Visualizations
References
- 1. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 2. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of broad glutamine metabolism inhibition on the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JHU083 / Johns Hopkins University, AstraZeneca [delta.larvol.com]
- 8. researchgate.net [researchgate.net]
JHU-083: A Prodrug Approach to Glutamine Antagonism for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a profound dependence on the amino acid glutamine for survival and proliferation. This "glutamine addiction" presents a compelling therapeutic target. 6-Diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, has demonstrated robust anti-tumor efficacy in preclinical and early clinical studies. However, its clinical development has been hampered by significant gastrointestinal toxicity due to the high glutamine utilization in normal gut tissues. To circumvent this limitation, JHU-083 was developed as a prodrug of DON. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Introduction: The Rationale for Targeting Glutamine Metabolism
Cancer cells undergo significant metabolic alterations to support their rapid growth and proliferation. One of the most prominent of these changes is an increased reliance on glutamine. Glutamine serves as a crucial substrate for various biosynthetic pathways, including:
-
Anaplerosis: Replenishing the tricarboxylic acid (TCA) cycle to support energy production and provide precursors for biosynthesis.
-
Nucleotide Synthesis: Providing nitrogen for the de novo synthesis of purines and pyrimidines.
-
Redox Homeostasis: Contributing to the synthesis of the antioxidant glutathione (B108866) (GSH).
The broad involvement of glutamine in these critical cellular processes makes it an attractive target for cancer therapy. The glutamine antagonist DON effectively inhibits multiple glutamine-utilizing enzymes, leading to a global shutdown of these pathways in cancer cells.[1][2] However, its non-selective nature results in dose-limiting toxicities.[1]
This compound was designed as a tumor-targeted prodrug of DON to improve its therapeutic index.[2] By masking the active functional groups of DON, this compound is designed to circulate in an inactive form and undergo preferential activation to DON within the tumor microenvironment, thereby minimizing systemic exposure and toxicity.[2][3]
Mechanism of Action: From Prodrug to Active Antagonist
This compound, chemically known as Ethyl 2-(2-Amino-4-methylpentanamido)-DON, is designed to be orally bioavailable and to cross the blood-brain barrier.[4][5] Its activation to the active drug, DON, is a critical step in its mechanism of action.
Figure 1: Activation of the prodrug this compound to its active form, DON.
Once activated, DON acts as a broad-spectrum glutamine antagonist, irreversibly inhibiting a range of enzymes that utilize glutamine as a substrate. This leads to the disruption of multiple metabolic pathways crucial for cancer cell survival and proliferation.
Figure 2: Signaling pathway showing DON's inhibition of glutamine metabolism.
Preclinical Efficacy of this compound
In Vitro Anti-Tumor Activity
This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines, particularly those with a high dependence on glutamine metabolism.
Table 1: In Vitro Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | Parameter Measured | Effect of this compound | Reference |
| BT142, Br23c | Glioma | DNA Synthesis (BrdU) | Decreased | [6] |
| BT142, Br23c | Glioma | ATP Levels | Reduced | [6] |
| BT142, Br23c | Glioma | Glutathione Levels | Reduced | [6] |
| MYC-expressing | Medulloblastoma | Cell Growth (MTS assay) | Significantly Reduced at 10µM | [4] |
| MYC-expressing | Medulloblastoma | Apoptosis (Cleaved PARP) | Average 3.5-fold increase | [4] |
In Vivo Efficacy in Animal Models
Oral administration of this compound has shown significant anti-tumor activity and survival benefits in various preclinical cancer models.
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Cancer Model | Mouse Strain | This compound Dose | Outcome | Reference |
| Orthotopic IDH1mut Glioma (BT142) | Athymic Nude | 25 mg/kg | Improved survival (P = 0.027) | [6] |
| Orthotopic MYC-driven Medulloblastoma | C57BL/6 | 20 mg/kg twice weekly | Significantly extended survival | [4] |
| Subcutaneous Prostate Carcinoma (B6CaP) | C57BL/6J | 1 mg/kg daily | Significant tumor reduction | [2] |
| Subcutaneous Urothelial Carcinoma (MB49) | C57BL/6J | 1 mg/kg daily | Significant tumor reduction | [2] |
Pharmacokinetics and Brain Penetration
A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising agent for brain tumors.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Tissue | Value | Conditions | Reference |
| DON Concentration | Brain (Cortex, Cerebellum, Brain Stem) | 8–12 nmol/g | 1 hour after a single 20 mg/kg oral dose | [4] |
Impact on Cellular Signaling and Metabolism
This compound-mediated glutamine antagonism leads to profound changes in cellular signaling and metabolism.
Disruption of mTOR Signaling
This compound treatment has been shown to disrupt the mTOR signaling pathway, a central regulator of cell growth and proliferation.[6] This is, in part, due to the depletion of α-ketoglutarate, a key activator of mTORC1.[6]
Figure 3: this compound disrupts mTOR signaling and cell cycle progression.
Studies in glioma cells have shown that this compound treatment leads to a reduction in the phosphorylation of S6 ribosomal protein (pS6), a downstream effector of mTORC1, and downregulation of Cyclin D1, a key regulator of the G1/S cell cycle transition.[6]
Impairment of Purine Biosynthesis
De novo purine synthesis is highly dependent on glutamine as a nitrogen donor. By inhibiting this pathway, this compound disrupts the production of purine nucleotides essential for DNA and RNA synthesis.[7] Guanine supplementation has been shown to partially rescue the anti-proliferative effects of this compound, highlighting the importance of purine biosynthesis inhibition in its mechanism of action.[6]
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol is proprietary, the synthesis of this compound (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) has been described in the literature as a modification of DON to mask its carboxylate and amine functionalities.[4][5] This generally involves the esterification of the carboxylic acid and the acylation of the primary amine.
Cell Viability Assay (alamarBlue)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well format.[3][8][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 72 hours).
-
alamarBlue Addition: Add 10 µL of alamarBlue reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the background fluorescence from the media-only control wells. Express cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for mTOR Signaling
This protocol is designed to detect changes in the phosphorylation of S6 and the expression of Cyclin D1 in glioma cells treated with this compound.[6]
-
Cell Lysis: Treat glioma cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pS6 (Ser235/236), total S6, Cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Orthotopic Glioma Xenograft Model
This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of this compound.[6][12]
-
Cell Preparation: Harvest glioma cells (e.g., BT142) and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10⁸ cells/mL.
-
Stereotactic Intracranial Injection: Anesthetize athymic nude mice and secure them in a stereotactic frame. Create a small burr hole in the skull over the desired injection site (e.g., the striatum). Slowly inject 3 µL of the cell suspension (3 x 10⁵ cells) into the brain parenchyma.
-
Tumor Growth and Monitoring: Monitor the mice daily for signs of tumor growth, such as weight loss, lethargy, and neurological deficits.
-
This compound Treatment: Once tumors are established (e.g., 7-10 days post-injection), begin oral administration of this compound (e.g., 25 mg/kg) or vehicle control.
-
Survival Analysis: Continue treatment and monitor the mice until they reach a predefined endpoint (e.g., significant weight loss or severe neurological symptoms). Analyze survival data using Kaplan-Meier curves and the log-rank test.
Quantification of Intracellular ATP and Glutathione
This protocol outlines the general steps for measuring changes in ATP and glutathione levels in cancer cells following this compound treatment.[6][13][14]
-
Cell Treatment: Plate and treat cells with this compound as described for the cell viability assay.
-
Sample Preparation:
-
ATP: Lyse the cells using a buffer compatible with a commercial ATP quantification kit.
-
Glutathione: Lyse the cells and deproteinize the samples, for example, with metaphosphoric acid.
-
-
Quantification:
-
ATP: Use a luciferin/luciferase-based bioluminescence assay to measure ATP levels according to the manufacturer's instructions.
-
Glutathione: Use a colorimetric or fluorometric assay kit to measure total and oxidized glutathione (GSSG). Reduced glutathione (GSH) can be calculated by subtracting GSSG from the total glutathione.
-
-
Data Normalization: Normalize the ATP and glutathione levels to the protein concentration of the cell lysates.
Conclusion and Future Directions
This compound represents a promising strategy to exploit the glutamine dependency of cancer cells while mitigating the systemic toxicities associated with its parent compound, DON. Its ability to penetrate the blood-brain barrier makes it particularly attractive for the treatment of brain malignancies like glioblastoma and medulloblastoma. The preclinical data strongly support its continued development.
Future research should focus on:
-
Clinical Trials: this compound is currently in early-phase clinical trials, and the results will be crucial in determining its safety and efficacy in patients.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as standard chemotherapy, targeted therapies, and immunotherapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound to develop strategies to overcome them.
The development of this compound exemplifies a rational approach to drug design, leveraging a known anti-cancer mechanism while engineering a solution to its dose-limiting toxicities. This in-depth technical guide provides a foundation for researchers and drug development professionals to understand and further investigate the potential of this novel glutamine antagonist prodrug.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Glutamine antagonist this compound suppresses myeloid-rich urologic tumor growth | BioWorld [bioworld.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elimination of Ehrlich tumours by ATP-induced growth inhibition, glutathione depletion and X-rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Advent of JHU-083: A Paradigm Shift in Glutamine Antagonist Prodrugs for Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JHU-083, a novel prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), represents a significant advancement in the strategic targeting of cancer metabolism. Engineered for enhanced brain penetrance and tumor-selective activation, this compound has demonstrated remarkable preclinical efficacy across a spectrum of malignancies, including glioma, medulloblastoma, prostate, and bladder cancers. Its multifaceted mechanism of action, encompassing direct tumor cell growth inhibition, modulation of the mTOR signaling pathway, and reprogramming of the tumor microenvironment, positions it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining essential experimental protocols.
Introduction: The Rationale for Targeting Glutamine Metabolism in Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. Among the key metabolic adaptations is an increased dependence on glutamine, a non-essential amino acid that plays a critical role in various cellular processes, including nucleotide and amino acid synthesis, redox homeostasis, and anaplerosis of the tricarboxylic acid (TCA) cycle. This "glutamine addiction" presents a therapeutic vulnerability. The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has long been recognized for its potent anti-tumor activity; however, its clinical development has been hampered by significant toxicity. This compound was developed as a prodrug of DON to mitigate these toxicities while enhancing its therapeutic index. By masking the active functional groups of DON, this compound is designed to be systemically stable and become activated preferentially within the tumor microenvironment.[1][2][3]
Discovery and Synthesis of this compound
This compound, chemically named Ethyl 2-(2-Amino-4-methylpentanamido)-6-diazo-5-oxo-L-norleucine, was synthesized as a dual promoiety prodrug of DON.[4] The design strategy aimed to improve its oral bioavailability and brain penetration. The synthesis involves a multi-step process, which has been previously described in the literature.[4]
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is outlined in previously published literature. The general approach involves the chemical modification of the parent compound, DON, to attach the promoieties.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-pronged mechanism that targets both the tumor cells directly and the surrounding tumor microenvironment.
Inhibition of Glutamine-Dependent Metabolic Pathways
Upon activation to DON within the tumor, this compound acts as a broad-spectrum inhibitor of glutamine-utilizing enzymes.[5][6] This leads to a global disruption of glutamine metabolism, impacting several critical pathways:
-
Nucleotide Synthesis: Inhibition of de novo purine (B94841) and pyrimidine (B1678525) synthesis, leading to DNA replication stress and cell cycle arrest.[5][7]
-
Amino Acid Synthesis: Depletion of essential amino acid precursors.[1]
-
TCA Cycle Anaplerosis: Reduced replenishment of TCA cycle intermediates, impacting cellular bioenergetics.[7][8]
-
Redox Homeostasis: Decreased production of glutathione, a key antioxidant, rendering cancer cells more susceptible to oxidative stress.[7]
Disruption of mTOR Signaling
This compound has been shown to disrupt the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[6][7] The inhibition of mTOR signaling by this compound is associated with the downregulation of key downstream effectors, such as pS6, and contributes to the observed cell cycle arrest.[6][7]
Caption: this compound disrupts mTORC1 signaling by inhibiting glutamine metabolism.
Reprogramming the Tumor Microenvironment
A key aspect of this compound's efficacy lies in its ability to modulate the tumor microenvironment (TME). It has been shown to reprogram immunosuppressive tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor phenotype.[5][8][9] This reprogramming involves a shift in macrophage metabolism from oxidative phosphorylation to glycolysis and is characterized by increased production of pro-inflammatory cytokines like TNF.[8] Furthermore, this compound treatment can lead to a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while promoting the activity of cytotoxic CD8+ T cells.[8][9]
Caption: this compound reprograms the tumor microenvironment to enhance anti-tumor immunity.
Preclinical Efficacy: In Vitro and In Vivo Studies
This compound has demonstrated significant anti-tumor activity in a variety of preclinical models.
In Vitro Efficacy
This compound exhibits potent dose-dependent inhibition of cell proliferation across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K1 | Thyroid Cancer | ~10-50 | [10] |
| TPC-1 | Thyroid Cancer | ~10-50 | [10] |
| BT142 | Glioma (IDH1 mutant) | Dose-dependent reduction | [7] |
| Br23c | Glioma | Dose-dependent reduction | [7] |
| D54 | Glioma | Dose-dependent reduction | [7] |
| SVG (IDH1R132H) | Astrocyte (mutant) | Dose-dependent reduction | [7] |
Note: Specific IC50 values are not always reported; however, dose-dependent effects are consistently observed.
In Vivo Efficacy
Oral administration of this compound has been shown to significantly inhibit tumor growth and extend survival in various mouse models of cancer.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Survival Extension | Reference |
| Medulloblastoma (D425MED) | Athymic Nude Mice | 20 mg/kg, twice weekly | - | 29% increase in median survival | [11] |
| Medulloblastoma (mCB DNp53 MYC) | C57BL/6 Mice | 20 mg/kg, twice weekly | - | 43% increase in median survival | [11] |
| Glioma (BT142 IDH1R132H) | Nude Mice | 25 mg/kg, twice weekly | - | Significant extension | [7] |
| Prostate Carcinoma (B6CaP) | C57BL/6J Mice | 1 mg/kg, daily | Significant reduction | - | [9] |
| Urothelial Carcinoma (MB49) | C57BL/6J Mice | 1 mg/kg, daily | Significant reduction | - | [9] |
| Thyroid Cancer (K1) | - | - | Significant inhibition | - | [10] |
Metabolic Effects
Treatment with this compound leads to significant alterations in the metabolic profile of cancer cells and the tumor microenvironment.
| Metabolite | Cell Line/Model | Change | Reference |
| ATP | BT142, Br23c (Glioma) | Reduced | [7] |
| Glutamate | BT142, Br23c (Glioma) | Reduced | [7] |
| Lactate | BT142, Br23c (Glioma) | Reduced | [7] |
| Glutathione | BT142, Br23c (Glioma) | Reduced | [7] |
| Glutamine | Mtb-infected mice (lungs) | Reduced | [8] |
| Citrulline | Mtb-infected mice (lungs) | Increased | [8] |
| Quinolinic Acid | Mtb-infected mice (lungs) | Reduced | [8] |
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures and can be used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions or vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Orthotopic Glioma Model
This protocol describes the establishment of an orthotopic glioma model and treatment with this compound. All animal procedures should be performed in accordance with approved institutional guidelines.
-
Cell Implantation: Anesthetize mice and secure them in a stereotactic frame. Inject glioma cells (e.g., 3 x 10^5 BT142 cells) into the brain at specific coordinates.
-
Tumor Establishment: Allow tumors to establish for a set period (e.g., 5 days).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control via intraperitoneal injection or oral gavage at the desired dose and schedule (e.g., 25 mg/kg, twice weekly).
-
Monitoring: Monitor the health and body weight of the mice daily.
-
Endpoint: Euthanize mice when they exhibit neurological symptoms or reach a predetermined endpoint.
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests.
Caption: A typical experimental workflow for in vivo efficacy studies of this compound.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol provides a general framework for the analysis of immune cell populations within tumors following this compound treatment.
-
Tumor Dissociation: Excise tumors from treated and control mice and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.
-
Cell Staining:
-
Perform a viability stain to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Ly6G, Ly6C, FoxP3).
-
-
Intracellular Staining (if required): For intracellular targets like cytokines or transcription factors, fix and permeabilize the cells before adding the specific antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the different immune cell populations.
Conclusion and Future Directions
This compound has emerged as a highly promising glutamine antagonist prodrug with a well-defined mechanism of action and robust preclinical efficacy. Its ability to target both tumor cell metabolism and the immunosuppressive tumor microenvironment makes it a compelling candidate for further clinical development, both as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Future research should focus on identifying predictive biomarkers of response to this compound and exploring its efficacy in a broader range of cancer types. The continued investigation of this compound and similar strategies targeting glutamine metabolism holds the potential to open new avenues for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine antagonist this compound suppresses myeloid-rich urologic tumor growth | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. precisionformedicine.com [precisionformedicine.com]
JHU-083: A Technical Guide to its Impact on the mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of JHU-083, a brain-penetrant glutamine antagonist prodrug, on the mTOR signaling pathway. The information presented is collated from preclinical studies and is intended to inform further research and development.
Core Mechanism of Action
This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which has been engineered for improved central nervous system penetration.[1] Its primary mechanism of action is the inhibition of glutamine-utilizing enzymes, which are critical for various cellular processes, including nucleotide biosynthesis and energy metabolism.[1] This disruption of glutamine metabolism has been shown to have a significant downstream impact on the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2]
Impact on mTOR Signaling
The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] this compound has been demonstrated to primarily disrupt mTORC1 signaling.[2][3]
Disruption of mTORC1 Signaling
mTORC1 acts as a nutrient sensor, integrating signals from growth factors and amino acids to control protein synthesis and cell growth.[2] Glutamine metabolism is intricately linked to mTORC1 activation.[2] this compound, by antagonizing glutamine, leads to a downregulation of mTORC1 activity. This is evidenced by a decrease in the phosphorylation of its key downstream effectors:
-
p70 S6 Kinase (S6K): Reduced phosphorylation of S6K at serine residues 235/236 (pS6(Ser235/236)) is a consistent finding in cancer cell lines treated with this compound.[2][4]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): While not as consistently reported across all cell lines, a reduction in the phosphorylation of 4E-BP1 is another indicator of diminished mTORC1 activity.[2]
The mechanism by which this compound disrupts mTORC1 appears to be independent of the Tuberous Sclerosis Complex (TSC) protein TSC2, a key upstream regulator of mTORC1.[1][4] Instead, the effects are linked to the impairment of purine (B94841) biosynthesis, as guanine (B1146940) supplementation can partially rescue the downregulation of mTOR signaling and the associated anti-proliferative effects.[1][2] This suggests that this compound's impact on mTORC1 is mediated through the disruption of nucleotide availability, a critical component for cell growth and proliferation.
Effects on mTORC2 Signaling
mTORC2 is primarily responsive to growth factors and is responsible for phosphorylating kinases such as AKT at serine 473 (pAKT(ser473)).[2] The effect of this compound on mTORC2 signaling is less pronounced and appears to be cell-type dependent. In some glioma cell lines, a reduction in pAKT(ser473) has been observed, suggesting a potential, albeit less direct, impact on mTORC2.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components of the mTOR signaling pathway as observed in preclinical studies.
Table 1: Effect of this compound on mTORC1 Signaling in Glioma Cell Lines
| Cell Line | Treatment | pS6 (Ser235/236) Downregulation | Cyclin D1 Protein Expression | Reference |
| SVG (wt/IDH1R132H) | This compound | Yes | Reduced | [2] |
| U87 | This compound | Yes | Reduced | [2] |
| T98G | This compound | Yes | Reduced | [2] |
| A172 | This compound | Yes | Reduced | [2] |
| U251 | This compound | Yes | Reduced | [2] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic IDH1mut Glioma Model
| Treatment Group | Outcome | Finding | Reference |
| This compound | Survival | Extended survival | [1][4] |
| This compound | Intracranial pS6 Expression | Reduced | [1][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and this compound Treatment
-
Cell Lines: Human glioma cell lines (U87, T98G, A172, U251) and isogenic SVG p12 cells (wild-type and IDH1R132H mutant) are commonly used.[2]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[2]
-
This compound Treatment: For in vitro assays, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of this compound (typically in the low micromolar range) or vehicle control. Cells are then incubated for specified time periods (e.g., 24, 48, 72 hours) before being harvested for analysis.[2][5]
Western Blot Analysis
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated with primary antibodies overnight at 4°C. The following primary antibodies are commonly used: pS6(Ser235/236), S6, pAKT(ser473), AKT, Cyclin D1, and a loading control such as β-actin or GAPDH.
-
Detection: After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.[5]
-
Quantification: Densitometry analysis of the bands is performed using software such as ImageJ to quantify protein expression levels relative to the loading control.[5]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits glutamine metabolism, leading to mTORC1 inactivation.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound's effect on mTOR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
JHU-083: A Technical Guide to Purine Biosynthesis Inhibition and its Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHU-083 is a systemically available prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By targeting glutamine-dependent metabolic pathways, this compound effectively inhibits de novo purine (B94841) biosynthesis, a critical process for the proliferation of cancer cells. This targeted inhibition not only exerts a direct anti-tumor effect but also remodels the tumor microenvironment, transforming it from an immunosuppressive to an immunogenic state. This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects.
Introduction
Cancer cells exhibit a reprogrammed metabolism characterized by an increased uptake and utilization of nutrients like glucose and glutamine to fuel their rapid proliferation. Glutamine, in particular, is a crucial substrate for the synthesis of nucleotides, non-essential amino acids, and glutathione. The de novo purine biosynthesis pathway, which is heavily reliant on glutamine, is often upregulated in various cancers, making it an attractive target for therapeutic intervention.
This compound is a novel glutamine antagonist designed for enhanced bioavailability and tumor-specific activation. As a prodrug of DON, it inhibits multiple enzymes involved in glutamine metabolism, leading to a profound disruption of purine synthesis and subsequent cancer cell death. Furthermore, emerging evidence suggests that the metabolic stress induced by this compound can trigger immunogenic cell death and modulate innate immune signaling pathways, thereby enhancing anti-tumor immunity.
Mechanism of Action: Inhibition of Purine Biosynthesis
This compound's primary mechanism of action is the inhibition of glutamine-utilizing enzymes, which are essential for the multi-step de novo synthesis of purine nucleotides. The active form of this compound, DON, acts as a broad-spectrum inhibitor of these enzymes.
dot
Caption: this compound inhibits key glutamine-dependent enzymes in purine synthesis.
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound and its active form, DON, has been determined in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| GBM6 | Glioblastoma | This compound | ~6-11 | |
| U251 | Glioblastoma | This compound | ~6-11 | |
| SB28 | Glioblastoma | This compound | ~6-11 | |
| MB49 | Bladder Cancer | DON | 0.5, 1, 2 (tested concentrations) |
Enzyme Inhibition: Ki Values
The inhibition constant (Ki) quantifies the binding affinity of an inhibitor to an enzyme.
| Enzyme | Inhibitor | Ki (µM) | Citation |
| Glutaminase (GLS) | DON | 6 | [1] |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the anti-tumor efficacy of this compound.
| Tumor Model | Mouse Strain | This compound Dose and Schedule | Outcome | Citation |
| Orthotopic IDH1mut Glioma | Nude mice | 1.9 mg/kg, 5 days/week for 3 weeks, then 2 days/week | No significant survival benefit | [2] |
| Orthotopic IDH1mut Glioma | Nude mice | 25 mg/kg, 2 days/week | Improved survival | [2] |
| MYC-driven Medulloblastoma | Immune-competent and immune-deficient mice | 20 mg/kg, twice weekly | Significantly increased survival | |
| B6CaP (Prostate Carcinoma) | C57BL/6J | 1 mg/kg (DON equivalent) daily for 5-9 days, then 0.3 mg/kg | Significant tumor growth inhibition | [3] |
| MB49 (Urothelial Carcinoma) | C57BL/6J | 1 mg/kg (DON equivalent) daily for 5-9 days, then 0.3 mg/kg | Significant tumor growth inhibition | [3] |
Experimental Protocols
In Vitro Assays
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add alamarBlue reagent to each well at 10% of the total volume.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Plating: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Add this compound at various concentrations to the media.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
dot
Caption: Workflow for assessing long-term cell survival with this compound.
-
Cell Plating and Treatment: Plate cells and treat with this compound as for the cell viability assay.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 2-24 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Incubate with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate and incubate until color development.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
In Vivo Experiments
-
Cell Implantation: Stereotactically implant human glioma cells (e.g., BT142) into the brains of immunodeficient mice.
-
Tumor Establishment: Allow tumors to establish for a set period (e.g., 5 days).
-
Treatment: Administer this compound via intraperitoneal injection or oral gavage at the desired dose and schedule.
-
Monitoring: Monitor mice for tumor growth (e.g., via bioluminescence imaging) and clinical signs.
-
Endpoint: Euthanize mice at a predetermined endpoint (e.g., tumor size, neurological symptoms) and collect tissues for analysis.
Immunomodulatory Effects and the cGAS-STING Pathway
This compound not only directly targets cancer cells but also modulates the tumor immune microenvironment. By inhibiting glutamine metabolism, this compound can induce immunogenic cell death (ICD) in cancer cells. ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can activate an anti-tumor immune response.
One of the key innate immune sensing pathways that can be activated by DAMPs, particularly cytosolic DNA, is the cGAS-STING pathway. While direct evidence of this compound-mediated activation of the cGAS-STING pathway is still emerging, it is hypothesized that the DNA damage and genomic instability resulting from purine depletion could lead to the accumulation of micronuclei and cytosolic DNA fragments, which would then be sensed by cGAS.
dot
Caption: this compound may activate the cGAS-STING pathway via DNA damage.
Conclusion
This compound represents a promising therapeutic strategy that targets a key metabolic vulnerability of cancer cells. Its ability to inhibit de novo purine biosynthesis leads to direct anti-tumor effects and has the potential to remodel the tumor microenvironment to favor anti-tumor immunity. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compound and other glutamine antagonists. Future research should focus on elucidating the precise mechanisms of its immunomodulatory effects, particularly its interaction with the cGAS-STING pathway, and on identifying predictive biomarkers to guide patient selection in clinical trials.
References
JHU-083: A Novel Glutamine Antagonist for Reprogramming the Tumor Microenvironment
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of JHU-083, a novel prodrug of the broad glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). We delve into its mechanism of action and its multifaceted role in reprogramming the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. This document synthesizes preclinical data, details key experimental methodologies, and visualizes the complex biological pathways affected by this compound, offering valuable insights for professionals in oncology research and drug development.
Introduction: Targeting Glutamine Metabolism in Oncology
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on the amino acid glutamine for energy production, biosynthesis, and redox balance.[1] This "glutamine addiction" presents a therapeutic vulnerability. This compound is a next-generation glutamine antagonist designed as a prodrug that is preferentially activated within the tumor microenvironment.[2][3] This strategy aims to maximize anti-tumor efficacy while mitigating the systemic toxicities associated with its active form, DON, which previously limited its clinical development.[4][5] Preclinical studies have demonstrated that this compound not only exerts direct cytotoxic effects on tumor cells but also profoundly remodels the TME, enhancing anti-tumor immunity.[2][3]
Core Mechanism of Action
This compound is designed to circulate in an inactive form and becomes activated to DON within the tumor.[6] DON functions as a pan-glutamine antagonist, irreversibly inhibiting a wide range of enzymes that utilize glutamine as a nitrogen donor. This broad inhibition disrupts multiple critical metabolic pathways within both cancer cells and immune cells in the TME.
Reprogramming the Tumor Microenvironment
This compound's most significant impact lies in its ability to modulate the cellular landscape of the TME, shifting the balance from immune suppression to robust anti-tumor immunity.
By blocking glutamine metabolism, this compound induces a global shutdown of glutamine-dependent pathways in cancer cells.[7] This leads to:
-
Inhibition of Proliferation: this compound reduces cancer cell growth and DNA synthesis.[8][9]
-
Metabolic Stress: The drug decreases ATP levels and disrupts the TCA cycle.[8][9]
-
mTOR Signaling Disruption: this compound inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation, and downregulates key proteins like Cyclin D1.[1][8][10]
-
Induction of Apoptosis: The metabolic shutdown leads to reduced levels of HIF-1α and c-MYC phosphorylation, ultimately triggering tumor cell death.[7][11]
This compound fundamentally alters the function of suppressive myeloid cells, which are key drivers of immune evasion.
-
Tumor-Associated Macrophages (TAMs): In myeloid-rich tumors like prostate and bladder cancer, immunosuppressive M2-like TAMs are highly dependent on glutamine.[4][12] this compound reprograms these cells into a pro-inflammatory, anti-tumor M1-like phenotype.[13][14] These reprogrammed TAMs exhibit increased phagocytic activity, produce inflammatory cytokines like TNF, and shift their metabolism towards glycolysis.[7][12][15]
-
Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to decrease the recruitment and numbers of MDSCs in the TME and circulating blood.[13][16] This reduction alleviates a major source of T-cell suppression.
By reducing metabolic competition for glutamine and alleviating myeloid-driven suppression, this compound enhances the activity of tumor-killing lymphocytes.
-
CD8+ T Cells: The anti-tumor effects of this compound are often dependent on CD8+ T cells.[17] The drug promotes a stem-cell-like, memory phenotype in these cells, increasing their persistence and effector function.[7][11] It also leads to increased infiltration of CD8+ T cells into the tumor.[13]
-
Regulatory T Cells (Tregs): this compound treatment leads to a decrease in the abundance of immunosuppressive Tregs within the TME.[7][11][17]
-
Natural Killer (NK) Cells: Reprogrammed macrophages help recruit NK cells to the tumor, further bolstering the innate anti-tumor response.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound in various cancer models.
Table 1: In Vivo Anti-Tumor Efficacy
| Cancer Model | Treatment Details | Outcome | Reference(s) |
|---|---|---|---|
| Orthotopic IDH1mut Glioma | 25 mg/kg, 2x/week | Extended survival (P = .027 vs control) | [9] |
| B6CaP (Prostate) | 1 mg/kg (oral) | Significant tumor reduction | [18] |
| MB49 (Bladder) | 1 mg/kg (oral) | Significant tumor reduction | [18] |
| EL4 T-cell Lymphoma | Equimolar dose to DON | Complete tumor regression after 7 days | [5] |
| MC38 Colon Cancer | Not specified | Complete tumor regression after 4 days | [5] |
| CT26 Colon Cancer | Not specified | Complete tumor regression after 7 days |[5] |
Table 2: Modulation of Immune Cell Populations
| Cancer Model | Effect | Observation | Reference(s) |
|---|---|---|---|
| 4T1 Breast Cancer | MDSC Reduction | Markedly reduced numbers in circulating blood within 3 days | [13] |
| 4T1 Breast Cancer | TAM Reprogramming | Increased TNF-α producing M1-like macrophages | [13] |
| EGFR-driven Lung Cancer | Immune Infiltration | Increased CD8+ T cells and Th1 cells; Decreased MDSCs, Tregs, and Th17 cells | [17] |
| Urologic Cancers | Treg Reduction | Decreased abundance of Tregs | [7][18] |
| Urologic Cancers | CD8+ T Cell Phenotype | Promoted a stem cell-like phenotype |[7][11] |
Key Experimental Protocols
This section details the methodologies for representative experiments cited in the literature.
Protocol 1: Orthotopic Glioma Survival Study
-
Cell Line: BT142 IDH1R132H glioma cells.[9]
-
Animal Model: Nude mice.[9]
-
Procedure: Glioma cells were implanted intracranially. After tumor engraftment, mice were randomized into treatment groups.[9]
-
Treatment: this compound was administered at 1.9 mg/kg or 25 mg/kg, twice weekly. A vehicle control group was included.[9]
-
Endpoint: Survival was monitored over time, and Kaplan-Meier survival curves were generated. Statistical significance was determined using a log-rank test.[9]
-
Analysis: Post-mortem analysis of brain tissue was performed to assess mTOR signaling pathway inhibition (e.g., pS6 protein expression).[1][8]
Protocol 2: In Vivo Immune Cell Depletion and TAM Adoptive Transfer
-
Animal Models: Syngeneic mouse tumor models such as B6CaP (prostate) and MB49 (bladder).[12][15]
-
Procedure: To determine the contribution of specific immune cells to this compound's efficacy, depletion experiments were performed.[12][15]
-
T-Cell Depletion: Mice were treated with depleting antibodies for CD4 or CD8 prior to and during this compound treatment. Tumor growth was compared to non-depleted, this compound-treated mice.[15]
-
TAM Adoptive Transfer: TAMs were isolated from the TME of donor mice treated with this compound. These "reprogrammed" TAMs were then adoptively transferred into recipient tumor-bearing mice to assess their direct anti-tumor effects.[12][15]
-
-
Analysis: Tumor growth was measured regularly. At the study endpoint, tumors were harvested for analysis by multi-parameter flow cytometry, scRNA-sequencing, and metabolic profiling to characterize the immune cell landscape and functional state.[15]
Protocol 3: Metabolic and Signaling Analysis
-
Sample Preparation: Glioma cells (e.g., BT142, Br23c) were treated in vitro with this compound for a specified duration (e.g., 24 hours).[8][9]
-
Metabolite Extraction: Metabolites were extracted from treated and control cells.[8]
-
Analysis Techniques:
-
LC-MS/MS: Targeted liquid chromatography-mass spectrometry was used for the absolute quantification of key metabolites such as ATP, glutamate, lactate, and glutathione.[8][15][16]
-
Western Blot: Protein lysates were analyzed by Western blot to measure the expression and phosphorylation status of key signaling proteins, including those in the mTOR pathway (e.g., pS6) and cell cycle regulators (e.g., Cyclin D1).[1][8]
-
Seahorse Assay: To assess metabolic flux and shifts between glycolysis and oxidative phosphorylation in immune cells.
-
Flow Cytometry: Used to assess functional changes, such as phagocytosis by TAMs or apoptosis via active caspase-3 staining.[15][19]
-
Conclusion and Future Directions
This compound is a promising therapeutic agent that dually targets cancer cell metabolism and reshapes the tumor microenvironment to favor anti-tumor immunity. Its ability to reprogram immunosuppressive myeloid cells (TAMs and MDSCs) while enhancing the function of cytotoxic CD8+ T cells provides a strong rationale for its clinical development.[2][7] Future research and clinical trials are planned to evaluate this compound in patients with treatment-resistant cancers, particularly those with myeloid-rich tumors that are often unresponsive to checkpoint inhibitors.[4][6] Combination strategies, pairing this compound with immunotherapies like anti-PD-1, may unlock synergistic effects and offer durable responses for a broader patient population.[2]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 3. biorxiv.org [biorxiv.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Glutamine Metabolism to Enhance Immunoprevention of EGFR‐Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutamine antagonist this compound suppresses myeloid-rich urologic tumor growth | BioWorld [bioworld.com]
- 19. JCI - Targeting glutamine metabolism enhances tumor-specific immunity by modulating suppressive myeloid cells [jci.org]
Preclinical Profile of JHU-083 in Neuroinflammation: A Technical Overview
Introduction: Neuroinflammation, a hallmark of numerous neurodegenerative and psychiatric disorders, is increasingly recognized as a critical therapeutic target. A key player in this inflammatory cascade is the activation of microglia, the resident immune cells of the central nervous system (CNS). Activated microglia upregulate glutaminase (B10826351) (GLS), an enzyme that converts glutamine to glutamate (B1630785). This process not only contributes to excitotoxicity but also fuels the inflammatory response. JHU-083, a novel, brain-penetrable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a promising therapeutic agent that selectively targets this metabolic pathway in activated immune cells.[1][2][3] This technical guide synthesizes the key preclinical findings on this compound's efficacy in mitigating neuroinflammation across various disease models.
Mechanism of Action
This compound is an orally bioavailable and brain-penetrant compound that is systemically inactive and becomes activated to DON within the target cells.[4] DON is a potent and irreversible inhibitor of glutaminase. By blocking GLS, this compound effectively reduces the production of glutamate in activated microglia and other immune cells like T-cells.[1][2] This dual action helps to normalize glutamate levels, thereby reducing excitotoxicity, and dampens the inflammatory response by limiting a key metabolic pathway that supports immune cell proliferation and activation.[1][5]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various in vitro and in vivo models of neuroinflammation. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Microglia
| Cell Type | Model | Treatment | Outcome Measure | Result | Reference |
| BV2 Microglia | LPS Stimulation | This compound | Glutaminase (GLS) Activity | Dose-dependent inhibition of LPS-induced increase (p < 0.001) | [6] |
| BV2 Microglia | LPS Stimulation | This compound | Nitric Oxide (NO) Release | Dose-dependent inhibition of LPS-induced increase (p < 0.001) | [6] |
| Primary Hippocampal Microglia (APOE4 mice) | LPS Stimulation | This compound | GLS Activity | Significant, dose-dependent decrease in LPS-stimulated activity (p < 0.05) | [6] |
| Primary Hippocampal Microglia (APOE4 mice) | LPS Stimulation | This compound | Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) | Significant, dose-dependent decrease in LPS-stimulated production (p < 0.05) | [6][7] |
Table 2: In Vivo Efficacy of this compound in Neuroinflammatory and Neurodegenerative Models
| Animal Model | Disease Context | This compound Dosing Regimen | Key Outcomes | Reference |
| APOE4 Knock-in Mice | Alzheimer's Disease | 1.83 mg/kg (p.o.), 3x/week for 4-5 months | - Improved hippocampal-dependent cognitive performance (Barnes maze).- Normalized elevated GLS activity in hippocampal CD11b+ cells. | [6][8] |
| C57BL/6 Mice (EAE) | Multiple Sclerosis | 1 mg/kg (p.o.), every other day (preventative and therapeutic) | - Significantly decreased EAE severity.- Prevented body weight loss.- Reversed cognitive impairment (Barnes maze). | [1] |
| EcoHIV-infected Mice | HIV-Associated Neurocognitive Disorders (HAND) | Not specified | - Reversed cognitive impairment.- Normalized elevated cerebrospinal fluid (CSF) glutamate.- Normalized increased GLS activity in brain CD11b+ cells. | [2][9] |
| C57BL/6 Mice (CSDS) | Depression/Chronic Stress | 1.82 mg/kg (p.o.), every other day for 12 days | - Ameliorated social avoidance and anhedonia-like behaviors.- Normalized increased GLS activity in CD11b+ cells from prefrontal cortex and hippocampus.- Reversed inflammatory activation of CD11b+ cells. | [3][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
In Vitro Microglia Studies
-
Cell Culture and Treatment:
-
BV2 Cells: Cultured in standard media and stimulated with Lipopolysaccharide (LPS) (e.g., 300 EU/mL) to induce an inflammatory response.[2][6] this compound was co-administered at various concentrations for a specified duration (e.g., 24 hours).[6]
-
Primary Microglia: CD11b+ cells were isolated from the hippocampi of adult APOE4 knock-in mice.[6] Cells were then cultured and subjected to LPS stimulation with or without this compound treatment, similar to the BV2 cell protocol.[6][7]
-
-
Assays:
-
Glutaminase (GLS) Activity Assay: A radiolabeled enzymatic assay was used to measure GLS activity in cell lysates.[8]
-
Nitric Oxide (NO) Measurement: NO release into the culture supernatant was quantified using the Griess reagent assay.[6]
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in the culture supernatant were measured using multiplex immunoassay kits (e.g., Meso Scale Discovery).[6]
-
Cell Viability: Assays such as MTT or CellTiter-Glo were used to confirm that this compound did not induce cytotoxicity at the tested concentrations.[6]
-
In Vivo Animal Studies
-
Animal Models:
-
Alzheimer's Disease: 6-month-old humanized APOE4 knock-in mice were used.[8]
-
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) was induced in 7-week-old C57BL/6J mice.[1]
-
HAND: EcoHIV infection in mice was used to model HIV-associated neurocognitive disorders.[2]
-
Chronic Stress: Chronic Social Defeat Stress (CSDS) was induced in C57BL/6 mice.[3]
-
-
Drug Administration:
-
This compound was administered via oral gavage (p.o.). Dosing regimens varied by study, for example, 1.83 mg/kg three times a week for several months in the APOE4 model or 1 mg/kg every other day in the EAE model.[1][8] A vehicle control (e.g., 5% ethanol (B145695) and 95% 50 mM HEPES) was used for comparison.[6]
-
-
Behavioral Testing:
-
Postmortem Analyses:
-
Following the treatment period, animals were sacrificed. Brain tissue was collected for various analyses.
-
Cell Isolation: CD11b+ cells (microglia-enriched fraction) were isolated from specific brain regions (e.g., hippocampus, prefrontal cortex).[3][8]
-
GLS Activity: The radiolabeled GLS activity assay was performed on the isolated cell fractions.[8]
-
CSF Analysis: In the HAND model, cerebrospinal fluid was collected to measure glutamate concentrations.[2]
-
Conclusion
Preclinical studies consistently demonstrate that this compound is a potent modulator of neuroinflammation. By inhibiting glutaminase in activated microglia and T-cells, it effectively reduces the production of inflammatory mediators and excitotoxic glutamate.[1][6][8] This mechanism translates to significant therapeutic benefits in animal models of Alzheimer's disease, multiple sclerosis, and other neurological conditions characterized by a neuroinflammatory component.[1][2][8] The well-tolerated profile and oral bioavailability of this compound further underscore its potential as a novel therapeutic strategy for a range of CNS disorders.[8][11] Future research and clinical trials will be critical to validating these promising preclinical findings in human patients.[4]
References
- 1. Glutamine antagonism attenuates physical and cognitive deficits in a model of MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Antagonist JHU083 Normalizes Aberrant Glutamate Production and Cognitive Deficits in the EcoHIV Murine Model of HIV-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Glutamine Antagonist this compound Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Glutamine Antagonist JHU083 Normalizes Aberrant Glutamate Production and Cognitive Deficits in the EcoHIV Murine Model of HIV-Associated Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glutamine Antagonist this compound Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
JHU-083 In Vivo Dosing Protocols for Preclinical Mouse Models
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
JHU-083 is a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] As a broad-spectrum glutamine antagonist, this compound targets the metabolic reprogramming that is a hallmark of many cancer cells, which exhibit a strong dependence on glutamine for survival and proliferation.[2][3] Preclinical studies have demonstrated the efficacy of this compound in various mouse models of cancer, including glioma, medulloblastoma, prostate, and bladder cancers, by disrupting key metabolic and signaling pathways.[1][4][5] These application notes provide a comprehensive overview of established in vivo dosing protocols for this compound in mice, intended to guide researchers in designing and executing preclinical efficacy and pharmacology studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting multiple glutamine-utilizing enzymes, thereby disrupting several critical cellular processes. A primary mechanism of action is the suppression of the mTOR signaling pathway, specifically mTOR complex 1 (mTORC1).[4][6] By inhibiting glutamine metabolism, this compound leads to a reduction in the downstream effectors of mTORC1, such as phosphorylated S6 ribosomal protein (pS6), which are crucial for protein synthesis and cell cycle progression.[4][6] This disruption of mTOR signaling contributes to G0/G1 cell cycle arrest and a decrease in the expression of key proteins like Cyclin D1.[2][4] Furthermore, this compound's antagonism of glutamine metabolism impacts the tricarboxylic acid (TCA) cycle, glutathione (B108866) synthesis, and purine (B94841) metabolism, leading to broad metabolic disruption within cancer cells.[4][5]
Data Presentation: this compound In Vivo Dosing Regimens in Mice
The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mice.
| Parameter | Glioma Model (IDH1-mutant) [4] | Medulloblastoma Model (MYC-driven) [1] | Prostate and Bladder Cancer Models [5] |
| Mouse Strain | Athymic nude mice (6–8 weeks old) | Athymic nude mice and C57BL/6 mice | C57BL/6J male mice |
| Tumor Cell Line | BT142 (IDH1R132H) | D425MED (human MYC-amplified) and mCB DNp53 MYC (mouse) | Not explicitly stated |
| Tumor Implantation | Orthotopic intracranial implantation of 3 x 10^5 cells | Orthotopic implantation | Subcutaneous implantation of 5.0 x 10^5 cells |
| Administration Route | Intraperitoneal (IP) injection | Oral gavage | Oral (p.o.) |
| Vehicle | Phosphate-Buffered Saline (PBS) | Phosphate-Buffered Saline (PBS) | 1x sterile PBS |
| Dosing Regimen | Low Dose: 1.9 mg/kg, 5 days/week for 3 weeks, then 2 days/weekHigh Dose: 25 mg/kg, 2 days/week | 20 mg/kg (DON-equivalent), twice weekly | 1 mg/kg (DON equivalent) daily for 5-9 days, then a reduced dosage of 0.3 mg/kg (DON equivalent) |
| Treatment Start | 5 days after tumor implantation | Not explicitly stated | When tumors were palpable (100–500 mm³) |
| Observed Outcomes | High dose improved survival; reduced pS6 protein expression in the brain.[4] | Significantly extended survival; achieved micromolar concentrations of DON in the brain.[1] | Suppressed tumor growth and reprogrammed immunosuppressive tumor-associated macrophages (TAMs).[5] |
Experimental Protocols
Protocol 1: Orthotopic Glioma Model
1. Cell Culture and Preparation:
-
Culture BT142 IDH1R132H glioma cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend them in sterile PBS at a concentration of 3 x 10^5 cells per 5 µL.
2. Orthotopic Implantation:
-
Anesthetize 6-8 week old female athymic nude mice.
-
Secure the mouse in a stereotaxic frame.
-
Create a burr hole in the skull at the desired coordinates for intracranial injection.
-
Slowly inject 5 µL of the cell suspension into the brain parenchyma.
-
Suture the incision and allow the mouse to recover.
3. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in sterile PBS.
-
On the day of treatment, dilute the stock solution to the final desired concentration (1.9 mg/kg or 25 mg/kg).
-
Administer the this compound solution via intraperitoneal injection starting 5 days post-tumor implantation.
-
Follow the dosing schedule as outlined in the table above.
4. Monitoring:
-
Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological deficits).
-
Euthanize mice when they meet the predefined humane endpoints.
Protocol 2: Medulloblastoma Model (Oral Dosing)
1. Tumor Model Generation:
-
For the human xenograft model, orthotopically implant D425MED cells into the brains of athymic nude mice.
-
For the syngeneic model, implant mCB DNp53 MYC cells into the brains of C57BL/6 mice.
2. This compound Preparation and Administration:
-
Dissolve this compound in sterile PBS to achieve a 20 mg/kg DON-equivalent dose. Note: 1.83 mg of this compound is equivalent to 1 mg of DON.
-
Administer the solution via oral gavage twice weekly.
3. Pharmacokinetic Analysis (Optional):
-
For brain penetration studies, administer a single 20 mg/kg dose of this compound by oral gavage.
-
One hour post-dose, euthanize the mice and dissect the brain regions (cortex, cerebellum, brain stem).
-
Flash freeze the tissues for subsequent LC-MS/MS analysis to quantify DON levels.[1]
4. Efficacy Study Monitoring:
-
Monitor animal survival and neurological signs daily.
-
Euthanize animals upon signs of significant tumor burden or distress.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits glutamine metabolism, leading to mTORC1 inactivation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound in mice.
References
- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of JHU-083
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of JHU-083, a brain-penetrable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), via oral gavage in preclinical research settings. This compound is a promising therapeutic agent that targets metabolic pathways crucial for the proliferation of cancer cells and neuro-inflammation.
Introduction
This compound is an orally bioavailable glutamine antagonist prodrug designed to deliver the active agent, DON, to target tissues, including the brain.[1][2] It achieves this by masking the carboxylate and amine functionalities of DON, which enhances its oral bioavailability.[1][3] this compound has demonstrated efficacy in various preclinical models, including medulloblastoma, glioma, prostate cancer, and models of neuro-inflammation, primarily by inhibiting glutamine-dependent metabolic pathways.[1][4][5][6] These notes are intended to provide researchers with detailed methodologies for the preparation and oral administration of this compound to ensure reproducibility and accuracy in experimental setups.
Key Experimental Protocols
Preparation of this compound for Oral Gavage
A critical step in ensuring experimental consistency is the proper preparation of the this compound dosing solution.
Materials:
-
This compound (synthesized as previously described)[2]
-
Alternative vehicle: 5% ethanol (B145695) in 50 mM HEPES buffer[7]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Protocol:
-
Dose Calculation: this compound doses are typically reported as the DON-equivalent dose. Due to the presence of promoieties, 1.83 mg of this compound is equivalent to 1.0 mg of unmodified DON.[2] All calculations should account for this conversion factor to achieve the desired DON-equivalent dosage.
-
Weighing this compound: Accurately weigh the required amount of this compound powder using a calibrated scale.
-
Dissolution in Vehicle:
-
For PBS: Dissolve the weighed this compound in sterile PBS to the desired final concentration.[2][5] For in vivo studies, dissolving this compound in sterile PBS is a common practice.[2]
-
For Ethanol/HEPES buffer: For alternative formulations, this compound stock solutions can be made by dissolving the compound in 100% ethanol and stored at -20°C. On the day of dosing, the stock solution is diluted with 50 mM HEPES buffer to the final concentration.[7]
-
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution.
-
Administration Volume: The final volume for oral gavage in mice is typically a 100µL bolus.[2] Adjust the concentration of the dosing solution to deliver the intended dose in this volume.
-
Fresh Preparation: It is recommended to prepare the dosing solution fresh immediately before each administration to ensure stability and potency.[4]
Oral Gavage Administration Procedure in Mice
The following protocol outlines the standard procedure for administering this compound via oral gavage to mice. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)
-
Syringes (1 ml)
-
Animal scale
Protocol:
-
Animal Handling: Gently but firmly restrain the mouse. Proper handling is crucial to minimize stress and prevent injury to the animal.
-
Dose Verification: Weigh the mouse to confirm the correct dose volume based on its body weight.
-
Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Gavage Administration:
-
Position the mouse in an upright position.
-
Gently insert the gavage needle into the esophagus via the side of the mouth. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly dispense the solution into the stomach.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.[2][4] Animals should be monitored daily for general health and any signs of toxicity, such as weight loss.[2][5]
Data Presentation
The following tables summarize quantitative data from various preclinical studies involving the oral administration of this compound.
Table 1: Pharmacokinetic and Efficacy Data of Orally Administered this compound
| Parameter | Animal Model | This compound Dose (DON-equivalent) | Dosing Regimen | Key Findings | Reference(s) |
| Brain Penetration | Athymic nude mice | 20 mg/kg (single dose) | Single oral gavage | DON levels of 8-12 nmol/g detected in the brain 1 hour post-administration.[2] | [2] |
| Survival Extension | Athymic nude mice with D425MED tumors | 20 mg/kg | Twice weekly | Significantly extended survival compared to vehicle control (P = 0.006).[2] | [2] |
| Survival Extension | C57BL/6J mice with mCB DNp53 MYC tumors | 20 mg/kg | Twice weekly | Significantly extended survival.[2] | [2] |
| Survival Extension | Nude mice with orthotopic IDH1R132H glioma | 1.9 mg/kg | 5 days/week for 3 weeks, then 2 days/week | No significant survival benefit (P = 0.053).[4] | [4] |
| Survival Extension | Nude mice with orthotopic IDH1R132H glioma | 25 mg/kg | 2 days/week | Improved survival (P = 0.027).[4] | [4] |
| Tumor Growth Inhibition | C57BL/6J mice with prostate or bladder tumors | 1 mg/kg daily for 5-9 days, then 0.3 mg/kg daily | Daily | Significant tumor growth inhibition and tumor weight reduction.[5] | [5] |
| Cognitive Improvement | APOE4 knock-in mice | Not specified | 3 times/week for 4-5 months | Improved hippocampal-dependent Barnes maze performance.[6] | [6] |
Table 2: In Vitro Efficacy of this compound
| Cell Line(s) | This compound Concentration | Duration of Treatment | Effect | Reference(s) |
| MYC-expressing medulloblastoma cell lines | 10 µM | Not specified | Significantly reduced growth.[2] | [2] |
| MYC-expressing medulloblastoma cell lines | 10 µM | 24 hours | Increased expression of cleaved-PARP (apoptosis marker).[2] | [2] |
| MYC-expressing medulloblastoma cell lines | 10 µM or 20 µM | 72 hours | Significant increase in cleaved caspase-3 positive cells.[2] | [2] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its in vivo administration.
References
- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine Antagonist this compound Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamine antagonism attenuates physical and cognitive deficits in a model of MS - PMC [pmc.ncbi.nlm.nih.gov]
JHU-083: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHU-083 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a glutaminase (B10826351) inhibitor, this compound effectively blocks the conversion of glutamine to glutamate, a critical step in cellular metabolism.[3] This disruption of glutamine metabolism has shown significant therapeutic potential in preclinical studies, particularly in oncology and immunology. This compound's mechanism of action involves the inhibition of key metabolic pathways that are often upregulated in cancer cells, such as the mTOR signaling pathway and purine (B94841) biosynthesis.[4][5] Furthermore, this compound has been shown to modulate the tumor microenvironment, enhancing anti-tumor immune responses.[6][7] These characteristics make this compound a valuable tool for in vitro studies aimed at understanding glutamine metabolism and developing novel therapeutic strategies.
This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1998725-11-3 | [8] |
| Molecular Formula | C₁₄H₂₄N₄O₄ | [8] |
| Molecular Weight | 312.4 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | 1-10 mg/mL (sparingly soluble) | [8] |
| Acetonitrile | 0.1-1 mg/mL (slightly soluble) | [8] |
| Water | 8 mg/mL | [3] |
| Ethanol (B145695) | 15 mg/mL | [3] |
Note: One vendor reports higher solubility in DMSO (62 mg/mL), ethanol (62 mg/mL), and lower solubility in water (3 mg/mL).[3] It is recommended to test solubility with a small amount of compound before preparing a large stock solution.
Recommended Concentrations for Cell Culture
| Cell Type | Effective Concentration Range | Observed Effects | Reference |
| Glioma Cells | 1-100 µM | Reduced cell growth, disrupted mTOR signaling, downregulated Cyclin D1 | [4][5] |
| Medulloblastoma Cell Lines | 10-20 µM | Decreased growth, increased apoptosis | [4] |
| CD4+ T cells | 1-100 µM | Inhibition of T-cell proliferation, decreased T-cell activation | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Important: this compound solutions are reported to be unstable. It is crucial to prepare fresh solutions for each experiment or, if necessary, to prepare small aliquots and store them appropriately for a short duration.[3][9]
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a desired stock concentration (e.g., 10 mM). It is recommended to start with a concentration within the known solubility range (e.g., 1-10 mg/mL, which corresponds to approximately 3.2-32 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution, but prolonged heating should be avoided due to the compound's instability.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for short-term storage. Avoid repeated freeze-thaw cycles. For optimal results, prepare the stock solution fresh on the day of the experiment.[3][9]
Cell Treatment Protocol
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration in pre-warmed complete cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used to dissolve this compound to an equal volume of complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining, caspase activity), western blotting for signaling pathway analysis, or metabolic assays.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound is converted to its active form, DON, which inhibits glutaminase.
Experimental Workflow for this compound Cell Culture Experiments
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
JHU-083: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHU-083 is a potent, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a glutamine mimic, this compound irreversibly inhibits a range of enzymes dependent on glutamine, thereby disrupting multiple metabolic pathways crucial for cancer cell proliferation and survival.[3] Its primary mechanism of action involves the suppression of glutaminolysis, leading to the disruption of the tricarboxylic acid (TCA) cycle, purine (B94841) and pyrimidine (B1678525) biosynthesis, and the mTOR signaling pathway.[4][5][6] These disruptions ultimately result in decreased cell growth, induction of apoptosis, and modulation of the tumor microenvironment.[6][7] This document provides detailed application notes and protocols for the use of this compound in various in vitro assays.
Data Presentation: this compound Concentrations for In Vitro Assays
The following table summarizes the effective concentrations of this compound and its active form, DON, used in various in vitro assays across different cancer cell lines. This information is intended to serve as a starting point for experimental design, and optimal concentrations may vary depending on the cell line, assay duration, and specific experimental conditions.
| Cell Line/Model | Assay Type | Compound | Concentration Range | Notes |
| Human Medulloblastoma Cell Lines | Apoptosis Assay (Cleaved Caspase-3) | This compound | 10 µM, 20 µM | Treatment for 72 hours significantly increased apoptosis.[1] |
| Human Glioma Cell Lines (BT142, Br23c) | Cell Viability (alamarBlue) | This compound | Dose-dependent reduction | Specific concentrations not detailed, but effect shown in figures.[4] |
| Human Glioma Cell Lines (BT142, Br23c) | DNA Synthesis (BrdU incorporation) | This compound | Not specified | This compound treatment decreased DNA synthesis.[4] |
| Various Cancer Cell Lines | Western Blot (mTOR signaling) | This compound | Not specified | This compound treatment led to downregulation of pS6.[4] |
| Human Monocyte-Derived Macrophages (HMDMs) | Endothelial Tube Formation Assay | DON | 2 µM, 5 µM | DON treatment of macrophages inhibited endothelial tube formation in co-culture.[6] |
| Murine Bladder Cancer (MB49) | Cell Viability (MTT) | DON | Dose-dependent reduction | A dose-dependent reduction in cell viability was observed.[6] |
| Human Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Cell Proliferation | DON | IC50 values determined | Most cell lines had comparable IC50 values, with HPAF-II being less sensitive.[3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound, as a prodrug of DON, broadly inhibits glutamine-dependent enzymes. This leads to a cascade of downstream effects, primarily impacting cellular metabolism and signaling pathways that are critical for cancer cell growth.
This compound is converted to its active form, DON, which inhibits glutamine-dependent enzymes, leading to metabolic disruption and anti-tumor effects.
Experimental Workflow: In Vitro Cell Viability Assay
A common method to assess the cytotoxic or cytostatic effects of this compound is the MTT or alamarBlue assay. This workflow outlines the key steps.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for JHU-083 in Orthotopic Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of JHU-083, a glutamine antagonist prodrug, in preclinical orthotopic xenograft models. This compound is a promising therapeutic agent that targets cancer cell metabolism and modulates the tumor microenvironment.
Introduction to this compound
This compound is a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It is designed to be systemically stable and activated preferentially within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2] this compound exerts its anti-tumor effects through a dual mechanism: direct inhibition of tumor cell growth by blocking glutamine metabolism and modulation of the tumor immune microenvironment, primarily by reprogramming immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor phenotype.[3][4][5] Studies have demonstrated its efficacy in various cancer models, including glioma, medulloblastoma, prostate, and bladder cancer.[5][6][7] A key molecular mechanism of this compound involves the disruption of the mTOR signaling pathway.[6][8]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various orthotopic xenograft models.
Table 1: Efficacy of this compound in Orthotopic Brain Tumor Models
| Cancer Type | Model | Treatment Regimen | Key Findings | Reference(s) |
| IDH-mutant Glioma | Orthotopic BT142 cells in nude mice | 25 mg/kg this compound, intraperitoneally, 2 days/week | Significantly improved survival (p=0.027 vs. control). | [6] |
| MYC-driven Medulloblastoma | Orthotopic D425MED cells in athymic nude mice | 20 mg/kg this compound, oral gavage, twice weekly | Extended median survival from 21 to 28 days (29% increase, p=0.006). | |
| MYC-driven Medulloblastoma | Orthotopic mCB DNp53 MYC cells in C57BL/6 mice | 20 mg/kg this compound, oral gavage, twice weekly | Extended median survival from 16 to 25 days (43% increase, p<0.0001). |
Table 2: Efficacy of this compound in Orthotopic Urologic Cancer Models
| Cancer Type | Model | Treatment Regimen | Key Findings | Reference(s) |
| Prostate Cancer | Subcutaneous B6CaP xenografts in C57BL/6J mice | 1 mg/kg this compound (DON molar equivalent), oral gavage, daily for 5-9 days, then 0.3 mg/kg | Significant tumor growth reduction. | [9] |
| Bladder Cancer | Subcutaneous MB49 xenografts in C57BL/6J female mice | 1 mg/kg this compound (DON molar equivalent), oral gavage, daily for 5-9 days, then 0.3 mg/kg | Significant tumor growth reduction. | [9] |
Table 3: this compound-mediated Modulation of the Tumor Microenvironment
| Cancer Model | Key Findings | Reference(s) |
| Urologic Cancers (Prostate and Bladder) | Reprogramming of immunosuppressive TAMs to a pro-inflammatory phenotype. Increased tumor cell phagocytosis by TAMs. | [3][4] |
| Ovarian and Endometrial Cancers | Significant reduction of immunosuppressive M2-like macrophages. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in orthotopic xenograft models.
Caption: Mechanism of action of this compound.
Caption: General workflow for this compound studies.
Experimental Protocols
I. This compound Formulation and Administration
A. Formulation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent. For oral gavage, a stock solution in 100% ethanol (B145695) can be prepared and stored at -20°C.
-
Working Solution: On the day of administration, dilute the stock solution to the final desired concentration. For oral gavage, the ethanol stock can be diluted in a vehicle such as 50 mM HEPES buffer (final ethanol concentration of 5%). For intraperitoneal injection, this compound can be diluted in sterile PBS immediately before use.[6]
B. Administration
-
Oral Gavage: Administer the this compound solution using a proper gauge gavage needle. The volume is typically 100-200 µL per mouse.
-
Intraperitoneal Injection: Inject the this compound solution into the peritoneal cavity using a sterile syringe and needle.
C. Dosing Regimen
The dosing regimen for this compound can vary depending on the tumor model and study objectives. Published studies have used regimens such as:
-
High Dose: 25 mg/kg, intraperitoneally, 2 days per week.[6]
-
Low Dose: 1.9 mg/kg, intraperitoneally, 5 days per week for 3 weeks, followed by 2 days per week.[6]
-
Oral Gavage: 20 mg/kg, twice weekly.
-
Oral Gavage for Urologic Cancers: 1 mg/kg (DON molar equivalent) daily for 5-9 days, followed by 0.3 mg/kg.[9]
II. General Protocol for Orthotopic Xenograft Model Establishment
This protocol provides a general framework. Specific details will vary based on the tumor type and target organ.
A. Materials
-
Cancer cell line or patient-derived tumor tissue
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame (for intracranial models)
-
Matrigel (optional, can improve tumor take rate)
-
Cell culture medium and reagents
-
Surgical microscope (optional, but recommended for precision)
B. Pre-operative Procedures
-
Cell Preparation: Culture cancer cells to 80-90% confluency. On the day of surgery, harvest and resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^5 to 1 x 10^6 cells in 2-10 µL for intracranial models). Keep cells on ice.
-
Animal Preparation: Anesthetize the mouse and confirm the depth of anesthesia. Shave and sterilize the surgical site.
C. Surgical Procedure (Example: Intracranial Glioma Model)
-
Mount the anesthetized mouse in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Using a dental drill, create a small burr hole at the desired stereotaxic coordinates for the target brain region (e.g., striatum).
-
Slowly inject the tumor cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly to prevent reflux.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
D. Post-operative Care and Tumor Monitoring
-
Monitor the animals daily for signs of distress, neurological deficits, and tumor-related symptoms.
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
Once tumors are established (as determined by imaging or clinical signs), randomize the animals into treatment and control groups to begin this compound administration.
III. Endpoint Analysis
A. Tissue Collection
-
At the study endpoint (defined by tumor size, clinical condition, or a predetermined time point), euthanize the mice.
-
Perfuse the animals with PBS and then 4% paraformaldehyde (for fixed tissue) or collect tissues fresh for molecular and cellular analysis.
-
Dissect the tumor and other relevant organs.
B. Analyses
-
Histology and Immunohistochemistry (IHC): Process tissues for paraffin (B1166041) embedding and sectioning. Perform H&E staining for general morphology and IHC for specific markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD206 for M2 macrophages, iNOS for M1 macrophages, pS6 for mTOR pathway activity).[6]
-
Flow Cytometry: For fresh tissues, prepare single-cell suspensions to analyze immune cell populations (e.g., TAMs, T cells, myeloid-derived suppressor cells) and their activation status.
-
Western Blotting: Analyze protein expression levels of key signaling molecules in the mTOR pathway (e.g., p-mTOR, p-S6K, p-4E-BP1) from tumor lysates.
-
Metabolomics: Analyze metabolic changes in tumor tissue following this compound treatment.
Conclusion
This compound is a promising anti-cancer agent with a dual mechanism of action that makes it a valuable tool for preclinical cancer research. The protocols and data presented in these application notes provide a foundation for designing and executing robust studies to further evaluate the therapeutic potential of this compound in orthotopic xenograft models. Careful attention to experimental detail and appropriate endpoint analyses will be crucial for advancing our understanding of this novel glutamine antagonist. Researchers are encouraged to adapt these general protocols to their specific cancer models and research questions. It is anticipated that this compound may soon be evaluated in clinical trials for treatment-resistant prostate and bladder cancer.[10]
References
- 1. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmatimes.com [pharmatimes.com]
- 6. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 8. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine antagonist this compound suppresses myeloid-rich urologic tumor growth | BioWorld [bioworld.com]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
Application Notes and Protocols for Assessing JHU-083 Efficacy in Syngeneic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: JHU-083 is a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed for increased oral bioavailability and selective activation within the tumor microenvironment (TME), thereby minimizing systemic toxicity associated with its parent compound.[2][3][4] this compound functions by broadly inhibiting glutamine-dependent metabolic pathways, which are critical for the rapid proliferation of cancer cells and for shaping the immune landscape within the tumor.[1] These notes provide an overview of this compound's efficacy in various syngeneic mouse models and detailed protocols for its assessment.
Mechanism of Action: this compound exerts a dual-pronged antitumor effect. Firstly, it directly targets cancer cells by disrupting glutamine metabolism, leading to the inhibition of the mTOR signaling pathway, impairment of purine (B94841) biosynthesis, and ultimately, cell cycle arrest and apoptosis.[5][6][7] Secondly, it remodels the tumor microenvironment by reprogramming immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory state, increasing stem-like CD8+ T cells, and reducing regulatory T cells (Tregs).[7][8][9] This shift from an immunosuppressive to an immune-stimulatory environment enhances the host's anti-tumor immune response.[3]
Data Presentation: Efficacy of this compound in Syngeneic Models
The efficacy of this compound has been demonstrated across a variety of syngeneic mouse models. The data below summarizes key findings from preclinical studies.
Table 1: this compound Monotherapy in Various Syngeneic Cancer Models
| Mouse Model | Cancer Type | This compound Dose & Route | Key Efficacy Results | Reference |
|---|---|---|---|---|
| C57BL/6 | EL4 T-cell Lymphoma | Not Specified | Complete tumor regression after 7 days of treatment. | [1] |
| C57BL/6 | MC38 Colon Cancer | Not Specified | Complete tumor regression after 4 days of treatment. | [1] |
| C57BL/6 | CT26 Colon Cancer | Not Specified | Complete tumor regression after 7 days of treatment. | [1] |
| C57BL/6 | B6CaP Prostate Carcinoma | 1 mg/kg (Oral) | Significant tumor reduction observed. | [8] |
| C57BL/6 | MB49 Urothelial Carcinoma | 1 mg/kg (Oral) | Significant tumor reduction observed. | [8] |
| C57BL/6 | KPC Pancreatic (Orthotopic) | 10 mg/kg (DON) | Substantial and significant decrease in tumor growth. | [10] |
| Nude Mice | BT142 IDH1mut Glioma (Orthotopic) | 1.9 mg/kg (IP) | Survival benefit was not apparent (p=0.053). | [5] |
| Nude Mice | BT142 IDH1mut Glioma (Orthotopic) | 25 mg/kg (IP) | Significantly improved survival (p=0.027). | [5] |
| C57BL/6 | MYC-driven Medulloblastoma (Orthotopic) | Not Specified (Oral) | Significantly increased survival in immune-competent animals. |[11] |
Table 2: Effects of this compound on the Tumor Microenvironment (TME)
| Mouse Model | Cancer Type | Key TME Changes Observed | Reference |
|---|---|---|---|
| Urologic Cancers | B6CaP & MB49 | Reprogramming of TAMs to an inflammatory state; increased TAM phagocytic activity. | [7][8][9][12] |
| Urologic Cancers | B6CaP & MB49 | Reduction in immunosuppressive Tregs and an increase in stem-like CD8+ T cells. | [7][8] |
| Gynecologic Cancers | Not Specified | Significantly hampered immunosuppressive M2-like macrophages while sparing pro-inflammatory M1-like macrophages. | [3][4] |
| Melanoma | B16 | Altered tumor immune microenvironment. |[1] |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in syngeneic mouse models.
Protocol 1: Subcutaneous Tumor Model Efficacy Study
This protocol is adapted from studies on various solid tumors like prostate, bladder, and colon cancer.[1][8]
-
Animal and Cell Line Selection:
-
Tumor Implantation:
-
Harvest and wash cells with sterile, serum-free media or PBS.
-
Resuspend cells to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Treatment Administration:
-
Allow tumors to grow until they reach a palpable volume (e.g., 100-500 mm³).[13]
-
Randomize animals into treatment and vehicle control groups.
-
Prepare this compound by diluting in a suitable vehicle such as PBS immediately before use.[14]
-
Administer this compound orally or via intraperitoneal (IP) injection. A common oral dose for urologic tumors is 1 mg/kg.[8]
-
Administer treatment according to the desired schedule (e.g., daily, 5 days/week, etc.).
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Primary endpoints can include Tumor Growth Inhibition (TGI) or overall survival.
-
For mechanistic studies, tumors can be harvested at specific time points for analysis of the TME via flow cytometry, RNA-sequencing, or immunohistochemistry.[12]
-
Protocol 2: Orthotopic Glioma Model Efficacy Study
This protocol is based on studies using the BT142 IDH1R132H glioma model.[5][14]
-
Animal and Cell Line Selection:
-
Orthotopic Implantation:
-
Anesthetize the mouse and fix it in a stereotaxic frame.
-
Perform a craniotomy and inject 3 x 10^5 BT142 cells into the brain at precise coordinates.[14]
-
-
Treatment Administration:
-
Monitoring and Endpoints:
-
Monitor animals daily for neurological symptoms and body weight loss. Euthanize animals according to institutional guidelines when they become moribund.[14]
-
The primary endpoint is overall survival, which can be visualized using a Kaplan-Meier plot.
-
For target engagement studies, brain tissue can be harvested to measure the downregulation of mTOR signaling (e.g., pS6 protein expression).[5][6]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 3. Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Glutamine Metabolism Suppresses Tumor Progression through Remodeling of the Macrophage Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamine antagonist this compound suppresses myeloid-rich urologic tumor growth | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
JHU-083 Treatment Protocol for Long-Term Preclinical Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the long-term administration of JHU-083 in preclinical research settings. This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) designed for enhanced oral bioavailability and targeted delivery to the tumor microenvironment.[1][2] It effectively slows tumor growth and modulates the immune response by inhibiting glutamine metabolism.[3][4]
Quantitative Data Summary
The following table summarizes dosing schedules for this compound in various long-term preclinical studies. These regimens have demonstrated efficacy in slowing tumor progression and modulating disease-related pathways.
| Cancer/Disease Model | Animal Model | Dose | Route of Administration | Treatment Schedule | Reference |
| Malignant Glioma (IDH1R132H) | Nude Mice | 1.9 mg/kg | Intraperitoneal Injection | 5 days/week for 3 weeks, then 2 days/week | [5] |
| Malignant Glioma (IDH1R132H) | Nude Mice | 25 mg/kg | Intraperitoneal Injection | 2 days/week | [5] |
| Prostate and Bladder Cancer | C57BL/6J Mice | 1 mg/kg (DON molar equivalent) | Oral Gavage | Daily for 5-9 days, then reduced to 0.3 mg/kg | [6] |
| Alzheimer's Disease (APOE4 Knock-in) | Mice | Not Specified | Oral Gavage | 3 times/week for 4-5 months | [7] |
Mechanism of Action: Signaling Pathway
This compound functions by inhibiting glutamine metabolism, which has significant downstream effects on cancer cell proliferation and survival. A key pathway affected is the mTOR signaling cascade.[5][8] By blocking glutamine utilization, this compound disrupts the production of key metabolic intermediates required for mTORC1 activation, leading to reduced cell growth, proliferation, and survival.[5][9]
Caption: this compound inhibits glutamine metabolism, disrupting mTORC1 signaling and tumor growth.
Experimental Protocols
Below are detailed methodologies for long-term this compound administration based on published preclinical studies.
Protocol 1: Intraperitoneal Administration for Malignant Glioma Model
This protocol is adapted from a study investigating this compound in an orthotopic IDH1R132H glioma mouse model.[5]
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles for intraperitoneal injection
-
Animal balance
Procedure:
-
Preparation of this compound Solution:
-
Immediately before administration, dilute this compound in sterile PBS to the desired final concentration (e.g., for a 1.9 mg/kg dose in a 20g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).
-
-
Animal Dosing:
-
Weigh each animal to determine the precise volume of this compound solution to be administered.
-
Low-Dose Regimen: Administer 1.9 mg/kg of this compound via intraperitoneal injection 5 days a week for the initial 3 weeks of the study.[5]
-
Following the initial 3 weeks, reduce the dosing frequency to 2 days a week for the remainder of the study.[5]
-
High-Dose Regimen: Administer 25 mg/kg of this compound via intraperitoneal injection 2 days a week for the duration of the study.[5]
-
-
Monitoring:
Protocol 2: Oral Gavage Administration for Prostate and Bladder Cancer Models
This protocol is based on a study evaluating this compound in syngeneic murine models of prostate and bladder cancer.[6]
Materials:
-
This compound
-
Sterile 1x PBS
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Formulation:
-
Synthesize this compound (ethyl 2-(2-amino-4-methylpentanamido)-DON) as previously described.[6]
-
Prepare a solution of this compound in sterile 1x PBS for oral administration.
-
-
Animal Dosing:
-
Monitoring:
-
Routinely monitor tumor growth and animal well-being.
-
Handle animals gently to minimize stress during drug administration.[6]
-
Experimental Workflow
The following diagram illustrates a typical workflow for a long-term in vivo study evaluating the efficacy of this compound.
Caption: A typical experimental workflow for a long-term this compound in vivo study.
References
- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Glutamine Antagonist this compound Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
Measuring JHU-083 Target Engagement In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for measuring the in vivo target engagement of JHU-083, a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This compound is a promising therapeutic agent that targets cancer cell metabolism and modulates the tumor microenvironment. Accurate assessment of its target engagement is crucial for preclinical and clinical development.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable prodrug that is converted to its active form, DON, in vivo.[1] DON functions as a broad-spectrum inhibitor of enzymes that utilize glutamine as a substrate. By mimicking glutamine, DON irreversibly binds to the glutamine-binding site of these enzymes, leading to the disruption of key metabolic pathways essential for cancer cell proliferation and survival.
The primary molecular target of this compound is glutaminase (B10826351) (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate (B1630785).[1] However, its activity extends to other glutamine-dependent enzymes involved in purine (B94841) and pyrimidine (B1678525) biosynthesis. The multifaceted mechanism of action of this compound includes:
-
Inhibition of mTOR Signaling: this compound has been shown to disrupt the mTOR signaling pathway, a central regulator of cell growth and proliferation.[2][3]
-
Impairment of Nucleotide Biosynthesis: By inhibiting glutamine-dependent enzymes in the de novo purine and pyrimidine synthesis pathways, this compound restricts the building blocks necessary for DNA and RNA synthesis.[2]
-
Modulation of the Tumor Microenvironment: this compound can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive to an inflammatory phenotype and reduce the number of myeloid-derived suppressor cells (MDSCs), thereby enhancing anti-tumor immunity.[4]
In Vivo Target Engagement Methodologies
Several methods can be employed to assess the in vivo target engagement of this compound. These can be broadly categorized into direct measurement of the active drug at the target site and indirect measurement of the pharmacodynamic effects resulting from target inhibition.
Direct Quantification of DON in Brain Tissue via LC-MS/MS
This method provides a direct measure of target engagement by quantifying the concentration of the active drug, DON, in the target tissue. Given that this compound is designed to be brain-penetrant, this is a critical assay for neurological applications.[1]
Experimental Protocol: LC-MS/MS for DON in Brain Tissue
Objective: To quantify the concentration of DON in mouse brain tissue following oral administration of this compound.
Materials:
-
This compound
-
C57BL/6 or other appropriate mouse strain
-
Homogenizer (e.g., bead beater or sonicator)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS) for mass spectrometry (e.g., a stable isotope-labeled DON)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Dosing: Administer this compound to mice via oral gavage at the desired dose(s).[1]
-
Tissue Collection: At specified time points post-administration, euthanize mice and immediately harvest the brains. Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.[1]
-
Sample Preparation: a. Weigh the frozen brain tissue. b. Add ice-cold ACN with 0.1% formic acid (e.g., 4 volumes of solvent to tissue weight). c. Add the internal standard. d. Homogenize the tissue on ice until a uniform lysate is achieved. e. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins. f. Collect the supernatant containing DON and the IS.
-
LC-MS/MS Analysis: a. Inject the supernatant onto the LC-MS/MS system. b. Separate DON and the IS from other matrix components using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid). c. Detect and quantify DON and the IS using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for DON will need to be optimized.
-
Data Analysis: a. Generate a standard curve by spiking known concentrations of DON and a fixed concentration of the IS into brain homogenate from untreated animals. b. Calculate the ratio of the peak area of DON to the peak area of the IS for both the standards and the samples. c. Determine the concentration of DON in the samples by interpolating from the standard curve. Express the concentration as nmol/g of tissue.[1]
Pharmacodynamic Assessment of mTOR Pathway Inhibition via pS6 Immunohistochemistry
This method provides an indirect measure of target engagement by assessing the downstream effects of this compound on the mTOR signaling pathway. A reduction in the phosphorylation of the ribosomal protein S6 (pS6) is a well-established biomarker of mTORC1 inhibition.[2][5]
Experimental Protocol: Immunohistochemistry for pS6 in Brain Tumors
Objective: To qualitatively and quantitatively assess the reduction in pS6 levels in brain tumor tissue following this compound treatment.
Materials:
-
Mice with orthotopic brain tumors (e.g., glioma xenografts).[5]
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Dosing and Tissue Collection: a. Treat tumor-bearing mice with this compound or vehicle control for the desired duration.[5] b. Euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA. c. Dissect the brains and post-fix in 4% PFA overnight at 4°C. d. Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions until they sink. e. Embed the brains in OCT and freeze.
-
Sectioning: a. Cut 20-30 µm thick coronal sections using a cryostat. b. Mount the sections onto microscope slides.
-
Immunohistochemistry: a. Wash the sections with PBS. b. Permeabilize the tissue with PBS containing 0.3% Triton X-100 for 15 minutes. c. Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature. d. Incubate the sections with the primary anti-pS6 antibody (diluted in blocking solution) overnight at 4°C. e. Wash the sections three times with PBS. f. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature in the dark. g. Wash the sections three times with PBS. h. Counterstain with DAPI for 10 minutes. i. Wash with PBS and mount with an appropriate mounting medium.
-
Imaging and Analysis: a. Visualize the stained sections using a fluorescence microscope. b. Capture images of the tumor regions. c. Quantify the fluorescence intensity of the pS6 signal using image analysis software (e.g., ImageJ). Normalize the pS6 signal to the number of DAPI-stained nuclei to account for differences in cell density. d. Compare the normalized pS6 fluorescence between this compound-treated and vehicle-treated groups.
In Vivo Glutaminase Activity Assay
This assay measures the enzymatic activity of glutaminase in tissue homogenates from this compound-treated animals, providing a direct assessment of target enzyme inhibition.
Experimental Protocol: Fluorometric Glutaminase Activity Assay
Objective: To measure the activity of glutaminase in brain or tumor tissue lysates.
Materials:
-
Tissue homogenates from this compound or vehicle-treated animals (prepared as in the LC-MS/MS protocol, but in a suitable assay buffer).
-
Glutaminase activity assay kit (e.g., from BioAssay Systems or Abcam).[1][6] These kits typically include:
-
Assay buffer
-
Glutamine substrate
-
Detection reagent (e.g., a probe that reacts with ammonia (B1221849) or glutamate to produce a fluorescent signal)
-
Standard (e.g., ammonia or glutamate)
-
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: a. Homogenize fresh or frozen tissue in the provided assay buffer on ice. b. Centrifuge to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate (e.g., using a BCA assay) for normalization.
-
Assay: a. Prepare a standard curve according to the kit manufacturer's instructions. b. Add samples (lysates) to the wells of the 96-well plate. c. Prepare a reaction mixture containing the glutamine substrate and add it to the wells to initiate the reaction. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[6] e. Add the detection reagent to stop the reaction and generate the fluorescent signal. f. Incubate as recommended by the manufacturer.
-
Measurement and Analysis: a. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. b. Calculate the glutaminase activity in the samples based on the standard curve. c. Normalize the activity to the protein concentration of the lysate. d. Compare the normalized glutaminase activity between this compound-treated and vehicle-treated groups.
[89Zr]CD69 PET Imaging for Immune Activation
This non-invasive imaging technique can be used to monitor the downstream immunomodulatory effects of this compound. CD69 is an early activation marker on T cells, and its upregulation can be indicative of an anti-tumor immune response.[2][7]
Experimental Protocol: [89Zr]CD69 PET Imaging in Tumor-Bearing Mice
Objective: To non-invasively visualize and quantify T-cell activation in the tumor microenvironment following this compound treatment.
Materials:
-
Tumor-bearing mice (syngeneic models are required for studying immune responses).
-
This compound
-
[89Zr]-DFO-anti-CD69 antibody.[8]
-
PET/CT scanner.
Procedure:
-
Dosing: Treat tumor-bearing mice with this compound or vehicle control.
-
Radiotracer Injection: At a time point when an immune response is expected, intravenously inject the mice with the [89Zr]-DFO-anti-CD69 antibody.[8]
-
PET/CT Imaging: a. At various time points after radiotracer injection (e.g., 24, 48, and 72 hours), anesthetize the mice and perform PET/CT imaging.[2]
-
Image Analysis: a. Reconstruct the PET images and co-register them with the CT images for anatomical reference. b. Draw regions of interest (ROIs) around the tumor and other organs. c. Quantify the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[7] d. Compare the tumor uptake of [89Zr]-DFO-anti-CD69 between this compound-treated and control groups.
Quantitative Data Summary
| Assay | Parameter Measured | Animal Model | This compound Dose | Result | Reference |
| LC-MS/MS | DON concentration in brain | Nude mice | 20 mg/kg | 8-12 nmol/g at 1 hour post-dose | [1] |
| Immunohistochemistry | pS6 (Ser235/236) expression | Orthotopic IDH1mut glioma model | 25 mg/kg | Reduced intracranial pS6 protein expression | [2][5] |
| Tumor Growth Inhibition | Tumor volume | Subcutaneous thyroid cancer xenograft | Not specified | Significantly inhibited subcutaneous tumor growth | [9] |
| Immunohistochemistry | Ki-67 positive cells | Subcutaneous thyroid cancer xenograft | Not specified | Markedly decreased Ki-67 positive cells | [9] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for assessing this compound target engagement.
References
- 1. abcam.com [abcam.com]
- 2. Using CD69 PET Imaging to Monitor Immunotherapy-Induced Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using CD69 PET Imaging to Monitor Immunotherapy-Induced Immune Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 5. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. NIMG-58. IMMUNOPET OF 89ZR-DFO-CD69 AB VISUALIZES T-CELL ACTIVATION AND PREDICTS SURVIVAL FOLLOWING IMMUNOTHERAPY IN MURINE GBM MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Co-administration of JHU-083 and Temozolomide: An Experimental Protocol for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the co-administration of JHU-083, a glutamine antagonist prodrug, and temozolomide (B1682018) (TMZ), the standard-of-care alkylating agent for glioblastoma (GBM). This protocol is intended for preclinical research in appropriate animal models of GBM and for in vitro studies on GBM cell lines.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just over a year.[1][2] Resistance to temozolomide is a major clinical challenge.[1][2] this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) that has been shown to effectively cross the blood-brain barrier.[1] By inhibiting glutamine metabolism, this compound disrupts cancer cell metabolism and has been shown to slow the growth of malignant glioma and inhibit the mTOR signaling pathway.[1] The combination of this compound and temozolomide represents a promising therapeutic strategy to overcome TMZ resistance and improve treatment efficacy in glioblastoma.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting glutamine metabolism, a key pathway for cancer cell proliferation and survival. As a prodrug, this compound is converted to its active form, DON, which inhibits multiple glutamine-utilizing enzymes. This leads to a reduction in nucleotide synthesis, amino acid production, and other critical metabolic processes. A significant consequence of this compound activity is the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1]
Temozolomide is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA damage leads to the activation of futile DNA mismatch repair cycles and ultimately results in apoptosis. However, the efficacy of TMZ is often limited by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage.
The co-administration of this compound and temozolomide is hypothesized to have a synergistic effect. By inhibiting glutamine metabolism and the mTOR pathway, this compound may create a metabolic stress that sensitizes GBM cells to the DNA-damaging effects of temozolomide.
Experimental Protocols
In Vitro Studies
1. Cell Culture:
-
Human glioblastoma cell lines (e.g., U87MG, T98G) should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed GBM cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), temozolomide (e.g., 10, 50, 100, 200 µM), or a combination of both.
-
Include a vehicle-treated control group.
-
Incubate the plates for 72 hours.
-
Assess cell viability using either the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
3. Western Blot Analysis:
-
Seed GBM cells in 6-well plates and treat with this compound, temozolomide, or the combination for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key proteins in the mTOR pathway (e.g., p-mTOR, mTOR, p-S6, S6), DNA damage response (e.g., γH2AX), and apoptosis (e.g., cleaved caspase-3). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vivo Studies
1. Animal Model:
-
Orthotopic xenograft models using immunodeficient mice (e.g., athymic nude mice) are recommended.
-
Stereotactically implant human GBM cells (e.g., U87MG) into the striatum of the mice.
-
Monitor tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
2. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle such as phosphate-buffered saline (PBS). A study on this compound in a glioma model used intraperitoneal (i.p.) injections.[1]
-
Temozolomide: Can be administered orally (p.o.) via gavage. A common vehicle is a 0.5% carboxymethylcellulose solution.
3. Co-administration Protocol:
-
Once tumors are established (e.g., 5-7 days post-implantation), randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Temozolomide alone
-
This compound and Temozolomide combination
-
-
This compound Dosing Regimen: Based on a previous study, a high-dose regimen of 25 mg/kg administered intraperitoneally twice a week can be used.[1]
-
Temozolomide Dosing Regimen: A common preclinical dose is 50 mg/kg administered orally for 5 consecutive days.[2]
-
Co-administration Schedule: Administer this compound on days 1 and 4 of each week. Administer temozolomide daily from day 1 to day 5. This cycle can be repeated as necessary based on tumor progression and animal tolerance.
-
Monitor animal health daily, including body weight and any signs of toxicity.
4. Efficacy Assessment:
-
Monitor tumor volume regularly using imaging.
-
Record survival data and generate Kaplan-Meier survival curves.
-
At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis.
-
Perform immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and key signaling proteins.
Data Presentation
Quantitative data from the in vitro and in vivo experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | This compound | Temozolomide | This compound + Temozolomide |
| U87MG | Data | Data | Data |
| T98G | Data | Data | Data |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Data | - |
| This compound | Data | Data |
| Temozolomide | Data | Data |
| This compound + Temozolomide | Data | Data |
Table 3: In Vivo Survival Analysis
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | Data | - |
| This compound | Data | Data |
| Temozolomide | Data | Data |
| This compound + Temozolomide | Data | Data |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits mTOR signaling by blocking glutamine metabolism.
Experimental Workflow
Caption: Workflow for co-administration of this compound and Temozolomide.
References
Troubleshooting & Optimization
JHU-083 solubility in PBS and other solvents
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of JHU-083.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Its primary mechanism of action is the inhibition of glutaminase (B10826351), an enzyme crucial for converting glutamine into glutamate.[3][4] By blocking glutamine metabolism, this compound can impede the growth of cancer cells, which are often highly dependent on glutamine.[5][6] This interference with glutamine metabolism has been shown to disrupt mTOR signaling and impair purine (B94841) biosynthesis.[5][7]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a powder in the dark at -20°C, where it is stable for up to three years.[1] Stock solutions are generally unstable and it is highly recommended to prepare them fresh for each experiment.[1][8] If short-term storage of a DMSO stock solution is necessary, it can be kept at 4°C for up to two weeks or at -80°C for up to six months.[9]
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: Yes, this compound can be dissolved in sterile Phosphate-Buffered Saline (PBS) for in vivo studies.[3][10][11] It has been successfully administered in PBS via oral gavage and intraperitoneal injection.[3][10] However, preparing solutions in aqueous buffers can be challenging, and precipitation may occur. It is crucial to prepare these solutions immediately before use.[10]
Q4: Can I prepare a concentrated stock solution of this compound?
A4: Yes, you can prepare concentrated stock solutions in organic solvents like DMSO. A solubility of up to 62 mg/mL in fresh, anhydrous DMSO has been reported.[1] These stock solutions can then be diluted into aqueous buffers or cell culture media for your experiments. Note that moisture in DMSO can significantly reduce the solubility of this compound.[1]
Solubility Data
The solubility of this compound can vary depending on the solvent and its purity. The following table summarizes solubility data from various sources.
| Solvent | Reported Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 1-10 mg/mL (sparingly soluble)[12] to 62 mg/mL[1] | ~3.2 mM to 198.5 mM | Use fresh, anhydrous DMSO as moisture reduces solubility.[1] |
| Ethanol | 15 mg/mL[1] | ~48.0 mM | |
| Water | 3-8 mg/mL[1] | ~9.6 mM to 25.6 mM | Used for in vitro testing.[3] |
| PBS | Soluble (for in vivo use)[3][11][13] | Not specified | Prepare fresh and use immediately.[10] |
| Acetonitrile | 0.1-1 mg/mL (slightly soluble)[12] | ~0.3 mM to 3.2 mM |
Molecular Weight of this compound: 312.36 g/mol [1]
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
-
Prepare a Stock Solution: Weigh the required amount of this compound powder and dissolve it in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[8] Ensure the solution is clear and fully dissolved.
-
Dilution: Serially dilute the DMSO stock solution directly into your complete cell culture medium to achieve the desired final concentration (e.g., 1 µM to 100 µM).[1]
-
Immediate Use: Add the final solution to your cell cultures immediately after preparation, as this compound is unstable in aqueous solutions.[1]
Protocol 2: Preparation of this compound in PBS for In Vivo Administration
-
Weigh Compound: Accurately weigh the required amount of this compound for your desired dosage (e.g., 1 mg/kg to 25 mg/kg).[10][11]
-
Dissolve in PBS: Add the appropriate volume of sterile PBS to the this compound powder.
-
Aid Dissolution: Vortex or sonicate the mixture briefly to aid dissolution. The solution should be prepared immediately before administration to the animal.[10]
-
Administration: Administer the freshly prepared solution via the desired route (e.g., oral gavage, intraperitoneal injection).[3][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in PBS or Media | Low aqueous solubility; solution instability. | Prepare the solution immediately before use. For cell culture, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. Consider using a co-solvent formulation for in vivo studies if PBS solubility is insufficient (see Protocol 3). |
| Inconsistent Experimental Results | Degradation of this compound in solution. | Always prepare solutions fresh for each experiment.[1][8] Avoid freeze-thaw cycles of stock solutions. |
| Low Solubility in DMSO | DMSO has absorbed moisture. | Use a new, sealed bottle of anhydrous DMSO.[1] Store DMSO properly to prevent water absorption. |
Protocol 3: Alternative In Vivo Formulation for Improved Solubility
For applications requiring a higher concentration or improved stability in solution, a co-solvent formulation can be used.[1][8]
-
Prepare DMSO Stock: Create a concentrated, clear stock solution of this compound in DMSO (e.g., 25-62 mg/mL).[1][8]
-
Add Co-solvents: In a stepwise manner, add the DMSO stock to PEG300, mix until clear, then add Tween-80 and mix again until the solution is clear.
-
Final Dilution: Add saline or ddH2O to reach the final desired volume and concentration.
-
Immediate Use: This mixed solution should be used immediately for optimal results.[1]
Visualized Experimental Workflow & Mechanism
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Workflow for preparing this compound solutions for experiments.
Caption: this compound mechanism of action via glutaminase inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|Glutamine antagonist|CAS 1998725-11-3 [dcchemicals.com]
- 10. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. aacrjournals.org [aacrjournals.org]
JHU-083 stability and storage conditions
Technical Support Center: JHU-083
This guide provides detailed information on the stability, storage, and handling of this compound for research purposes. Please review this information carefully to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is an experimental, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] As a prodrug, it is designed to be cleaved in vivo to release its active form, DON.[4] this compound has been investigated for its potential in treating various conditions, including several types of cancer, by inhibiting glutaminase (B10826351) activity.[4][5][6][7]
Q2: How should I store the solid (powder) form of this compound? The solid form of this compound should be stored at -20°C in the dark.[8] It is recommended to keep the compound in a tightly sealed container to protect it from moisture.
Q3: What is the expected shelf-life of solid this compound? When stored correctly at -20°C, the solid powder is stable for at least 2 to 3 years.[1][8]
Q4: Are solutions of this compound stable? No, solutions of this compound are generally unstable and it is strongly recommended to prepare them fresh for each experiment.[2][8] Do not store this compound in solution for extended periods. For in vivo experiments, working solutions should be prepared and used on the same day.[2]
Q5: My this compound solution appears cloudy or has precipitated. What should I do? Cloudiness or precipitation indicates that the compound may have fallen out of solution. This can happen if the solubility limit is exceeded or if the solvent has absorbed moisture, which can reduce solubility, particularly in DMSO.[8] Refer to the Troubleshooting Guide diagram below. Gentle warming or vortexing may help redissolve the compound, but if precipitation persists, it is best to discard the solution and prepare a fresh one using anhydrous solvent.
Q6: Are there visible signs of degradation for this compound? Visible signs of degradation for the solid compound can include a change in color or texture. For solutions, any unexpected color change, cloudiness, or precipitation that cannot be resolved by gentle warming may indicate degradation or poor solubility. Due to the inherent instability of this compound in solution, the most reliable practice is to always prepare it fresh.[2][8]
Quantitative Data Summary
The following tables summarize the key storage and solubility parameters for this compound.
Table 1: Storage Conditions and Stability of Solid this compound
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C (in the dark) | [8] |
| Stability (Powder) | ≥ 2 - 3 years | [1][8] |
| Stability (Solution) | Unstable, prepare fresh | [2][8] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 62 mg/mL (~198.5 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [8] |
| DMSO | 1-10 mg/mL (Sparingly soluble) | An alternative solubility range reported. | [1] |
| Ethanol | 15 mg/mL | [8] | |
| Water | 8 mg/mL | [8] | |
| Acetonitrile | 0.1-1 mg/mL (Slightly soluble) | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (In Vitro)
This protocol is for preparing a concentrated stock solution for use in cell culture experiments.
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Use fresh, anhydrous DMSO to prepare the stock solution.[8] Moisture-absorbing DMSO can significantly reduce solubility.[8]
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 62 mg/mL stock, add 1 mL of DMSO to 62 mg of this compound).
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Usage: Use the solution immediately for dilutions into your cell culture media.[2][8] Do not store the stock solution.
Protocol 2: Preparation of a Formulation for Oral Administration (In Vivo)
Two main types of vehicles have been used in publications: a multi-component system for oral administration and a simpler sterile buffer system.
Method A: Multi-component Vehicle [8]
This method creates a vehicle suitable for oral gavage. The example below is for preparing a 1 mL final working solution.
-
Prepare DMSO Stock: First, prepare a concentrated stock solution in fresh DMSO (e.g., 62 mg/mL) as described in Protocol 1.
-
Initial Dilution: In a sterile tube, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300. Mix evenly until the solution is clear.
-
Add Surfactant: To the PEG300/DMSO mixture, add 50 µL of Tween80. Mix again until the solution is clear.
-
Final Dilution: Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.
-
Administration: Mix the final solution thoroughly. This mixed solution should be used immediately for optimal results.[8]
Method B: Sterile Buffer Vehicle [9]
This is a simpler method reported for in vivo studies.
-
Preparation: Allow the this compound vial to equilibrate to room temperature.
-
Dissolution: Dissolve the required amount of this compound directly in sterile Phosphate Buffered Saline (PBS) to the desired final concentration for dosing.[9][10]
-
Mixing: Vortex until the compound is fully dissolved.
-
Administration: Administer the freshly prepared solution via oral gavage.[9]
Visual Guides and Workflows
This compound Handling and Preparation Workflow
The following diagram outlines the recommended workflow from receiving the compound to its final use.
Caption: Workflow for proper handling and fresh preparation of this compound solutions.
Troubleshooting Guide for this compound Experiments
Use this decision tree if you encounter unexpected or inconsistent results in your experiments involving this compound.
Caption: Decision tree for troubleshooting this compound solution-related issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
managing side effects of JHU-083 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JHU-083 in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a prodrug of the glutamine analog 6-diazo-5-oxo-L-norleucine (DON).[1] As a glutamine antagonist, this compound broadly inhibits glutamine-utilizing enzymes, thereby disrupting several metabolic pathways crucial for cancer cell proliferation and survival.[2][3][4][5][6][7] Its primary mechanisms of action include:
-
Inhibition of Glutaminolysis: this compound blocks the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle for cellular energy production.[2][4][5][6][7]
-
Disruption of mTOR Signaling: By interfering with glutamine metabolism, this compound downregulates the mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[3][8]
-
Impairment of Nucleotide Synthesis: this compound inhibits glutamine amidotransferases, which are essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[3]
Q2: What are the recommended administration routes and dosages for this compound in mice?
This compound can be administered via oral gavage or intraperitoneal (IP) injection.[8][9] The choice of administration route and dosage depends on the specific experimental design and animal model. Researchers should always refer to their institution's IACUC guidelines for proper animal handling and administration procedures.[10]
Q3: How should this compound be prepared for in vivo studies?
For in vivo studies, this compound is typically dissolved in sterile phosphate-buffered saline (PBS).[8][9] It is crucial to prepare the solution immediately before administration as this compound may not be stable in solution for extended periods. For in vitro experiments, it has been diluted in sterile water or HEPES buffered saline.[9]
Q4: Is this compound generally well-tolerated in preclinical models?
Yes, multiple preclinical studies have reported that this compound is well-tolerated in mice.[8] However, as with any experimental compound, it is essential to closely monitor the animals for any signs of toxicity.
Troubleshooting Guide
This guide addresses potential issues that may arise during preclinical studies with this compound.
Issue 1: Observed Weight Loss in Experimental Animals
-
Potential Cause: While generally well-tolerated, daily low doses of this compound have been observed to cause a decrease in body mass in mice.[8] This could be due to the metabolic effects of glutamine antagonism.
-
Troubleshooting Steps:
-
Monitor Animal Weight: Weigh the animals daily, especially during the initial phase of the treatment.
-
Adjust Dosing Frequency: If weight loss is observed with daily administration, consider reducing the dosing frequency. One study found that body mass recovered when the administration was changed from 5 days a week to 2 days a week.[8]
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is associated with reduced caloric intake.
-
Observe Animal Behavior: Look for any changes in activity levels or other signs of distress.
-
Consult a Veterinarian: If significant or persistent weight loss occurs, consult with a veterinarian to rule out other potential health issues.
-
Issue 2: Potential for Gastrointestinal (GI) Toxicity
-
Background: The parent compound of this compound, 6-diazo-5-oxo-L-norleucine (DON), has been associated with dose-limiting gastrointestinal toxicities in clinical trials. While this compound is a prodrug designed to mitigate these effects, it is prudent to monitor for any signs of GI distress.
-
Monitoring Parameters:
-
Diarrhea: Visually inspect the cages for the presence of loose or liquid stools. A scoring system can be implemented to quantify the severity.[11]
-
Changes in Stool Consistency: Note any deviations from normal fecal pellet formation.[11]
-
Dehydration: Check for signs of dehydration, such as skin tenting and reduced urine output.
-
Histopathology: At the end of the study, or if an animal is euthanized due to distress, consider collecting intestinal tissues for histopathological analysis to look for signs of damage such as villus atrophy or crypt dysplasia.[12][13][14]
-
Issue 3: Inconsistent Experimental Results
-
Potential Causes:
-
Improper this compound Preparation: Given the potential instability of this compound in solution, using a freshly prepared solution for each administration is critical for consistent results.
-
Incorrect Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.
-
Variability in Administration Technique: Inconsistent administration (e.g., improper oral gavage technique) can lead to variability in drug absorption. Ensure all personnel are properly trained.[10]
-
-
Troubleshooting Steps:
-
Standardize Preparation Protocol: Establish a clear, written protocol for the preparation of the this compound solution and ensure it is followed consistently.
-
Verify Dosing Calculations: Double-check all dosage calculations before administration.
-
Ensure Proper Administration: Provide thorough training on administration techniques to all personnel involved in the study.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving this compound.
Table 1: In Vivo Dosing Regimens of this compound in Mice
| Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Glioma (Orthotopic) | Intraperitoneal | 1.9 mg/kg (5 days/week for 3 weeks, then 2 days/week) | PBS | [8] |
| Glioma (Orthotopic) | Intraperitoneal | 25 mg/kg (2 days/week) | PBS | [8] |
| Medulloblastoma | Oral Gavage | 20 mg/kg (twice weekly) | PBS | [9] |
Table 2: Observed Side Effects of this compound in Mice
| Dosage Regimen | Observed Effect | Mitigation Strategy | Reference |
| 1.9 mg/kg (daily low dose) via IP injection | Decreased body mass | Reduced dosing frequency to twice a week led to recovery. | [8] |
| 25 mg/kg (high dose, twice weekly) via IP injection | No toxicity observed. | - | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Appropriate sized syringes and needles for the chosen administration route (e.g., gavage needles for oral administration).
-
-
Procedure:
-
On the day of administration, weigh the required amount of this compound powder in a sterile microcentrifuge tube. Note: Doses are often reported as the DON-equivalent dose. 1.83 mg of this compound is equivalent to 1.0 mg of DON.[9]
-
Add the appropriate volume of sterile PBS to the tube to achieve the desired final concentration.
-
Vortex the tube until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Administer the solution to the animal immediately after preparation via the chosen route (oral gavage or intraperitoneal injection).[8][9] The volume should be appropriate for the size of the animal and adhere to institutional guidelines.[10]
-
Visualizations
Caption: Workflow for this compound preclinical studies.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
- 7. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. The Acute Gastrointestinal Syndrome in High-Dose Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Balb/c mice as a preclinical model for raltitrexed-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential toxicity to murine small and large intestinal epithelium induced by oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathophysiological Mechanisms of Gastrointestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JHU-083 Dosage Optimization for Murine Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of JHU-083 in mice to minimize weight loss while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed for improved oral bioavailability and brain penetration with reduced peripheral toxicity compared to DON.[3] this compound works by inhibiting glutaminase (B10826351) (GLS), an enzyme essential for the conversion of glutamine to glutamate.[4] This disruption of glutamine metabolism affects various cellular processes, including the mTOR signaling pathway and purine (B94841) biosynthesis, which are critical for the rapid growth of cancer cells.[5][6]
Q2: What are the common side effects of this compound in mice, and is weight loss a known issue?
A2: While this compound is designed to have an improved safety profile over its parent compound DON, side effects can still occur, particularly at higher doses or with more frequent administration schedules.[7] Weight loss has been observed in some preclinical studies with this compound. For example, daily low-dose administration (1.9 mg/kg) via intraperitoneal injection led to decreased body mass in mice, which was reversible when the dosing frequency was reduced.[5] However, other studies have reported no significant weight loss or toxicity with specific dosing regimens.[3][8]
Q3: How can I adjust the this compound dosage to minimize weight loss in my mouse model?
A3: Minimizing weight loss associated with this compound administration often involves modifying the dosing schedule rather than just the dose itself. Based on available preclinical data, consider the following strategies:
-
Reduce Dosing Frequency: Switching from a daily to an intermittent dosing schedule (e.g., twice weekly or every other day) has been shown to mitigate weight loss while retaining therapeutic efficacy.[5]
-
Dose Titration: Starting with a lower dose and gradually escalating to the target dose may help the animals acclimatize to the treatment.
-
Route of Administration: Oral gavage is a common and effective route for this compound administration and has been used in studies that reported no significant weight loss.[3][4]
-
Vehicle Selection: The choice of vehicle can impact drug tolerability. Common vehicles used for this compound include sterile Phosphate Buffered Saline (PBS) or a solution of 5% ethanol (B145695) and 95% 50 mM HEPES buffer.[5][9]
Q4: What are some recommended starting doses and administration schedules for this compound in mice?
A4: The optimal dose and schedule will depend on the specific mouse model and therapeutic goal. However, published studies provide a good starting point. See the data summary table below for examples of dosing regimens used in various studies and their reported effects on body weight.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15% of initial body weight) | High dosing frequency or dose. | 1. Immediately pause this compound administration. 2. Allow the mouse to recover its body weight. 3. Re-initiate treatment at a reduced dosing frequency (e.g., from daily to twice weekly) or a lower dose. 4. Monitor body weight daily after re-initiating treatment. |
| Mild to Moderate Weight Loss (5-15% of initial body weight) | Dosing regimen may be too aggressive for the specific mouse strain or model. | 1. Consider switching to an intermittent dosing schedule (e.g., every other day or twice a week). 2. Ensure proper hydration and nutrition. Provide supplemental food or hydration if necessary. 3. Continue to monitor weight closely. If weight loss continues, consider a dose reduction. |
| No Apparent Therapeutic Effect | Dose may be too low or dosing frequency insufficient. | 1. If no weight loss or other signs of toxicity are observed, consider a cautious dose escalation. 2. Alternatively, increase the dosing frequency (e.g., from twice a week to three times a week). 3. Verify the proper preparation and administration of the this compound solution. |
| Gastrointestinal Distress (e.g., diarrhea, ruffled fur) | Potential peripheral toxicity, although less common than with DON. | 1. This is a known side effect of the parent compound, DON.[3] While this compound is designed to minimize this, it can still occur. 2. Reduce the dose or dosing frequency. 3. If symptoms persist, consult with a veterinarian. |
Data Presentation
Table 1: Summary of this compound Dosing Regimens and Effects on Body Weight in Mice
| Mouse Model | This compound Dose | Dosing Schedule | Route of Administration | Vehicle | Reported Effect on Body Weight | Reference |
| Orthotopic IDH1 mut Glioma | 1.9 mg/kg | 5 days/week for 3 weeks, then 2 days/week | Intraperitoneal | PBS | Decreased body mass with daily dosing, recovery with reduced frequency | [5] |
| Orthotopic IDH1 mut Glioma | 25 mg/kg | 2 days/week | Intraperitoneal | PBS | No toxicity observed | [5] |
| Urothelial & Prostate Cancer | 1 mg/kg (DON equivalent) | Daily for 7-9 days, then 0.3 mg/kg daily | Oral | PBS | No consequential body weight loss | [8][10] |
| APOE4 Knock-in (Alzheimer's Model) | 1.83 mg/kg (1 mg/kg DON equivalent) | 3 times/week | Oral Gavage | 5% ethanol, 95% 50 mM HEPES | No weight loss effect observed | [3] |
| Experimental Autoimmune Encephalomyelitis (MS Model) | 1.83 mg/kg (1 mg/kg DON equivalent) | Every other day | Oral Gavage | 5% ethanol, 95% 50 mM HEPES | Not specified, but disease severity was reduced | [9] |
| MYC-driven Medulloblastoma | 20 mg/kg (DON equivalent) | Twice weekly | Oral Gavage | PBS | Not specified, but survival was extended | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Glioma Model
This protocol is based on the methodology described in the study by Yamashita et al.[5]
-
Preparation of this compound Solution:
-
Immediately before treatment, dilute this compound in sterile Phosphate Buffered Saline (PBS) to the desired final concentration (e.g., 1.9 mg/kg or 25 mg/kg).
-
Ensure the solution is thoroughly mixed.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise volume of this compound solution to be administered.
-
Gently restrain the mouse, exposing the abdomen.
-
Perform an intraperitoneal (IP) injection in the lower abdominal quadrant, being careful to avoid the internal organs.
-
-
Dosing Regimen and Monitoring:
-
Low-Dose Regimen with Tapering Frequency: Administer 1.9 mg/kg this compound five days a week for the initial three weeks of treatment. Subsequently, reduce the frequency to twice a week.
-
High-Dose Intermittent Regimen: Administer 25 mg/kg this compound twice a week.
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and overall health status.
-
Record body weight at least three times per week.
-
Protocol 2: Oral Gavage Administration of this compound for Neurodegenerative and Cancer Models
This protocol is a composite based on methodologies described in studies by Hollinger et al. and Rais et al.[4][9]
-
Preparation of this compound Solution:
-
For a vehicle of 5% ethanol and 95% 50 mM HEPES:
-
Prepare a fresh stock solution of this compound in 100% ethanol weekly and store it at -20°C.
-
On each dosing day, dilute the stock solution in 50 mM HEPES buffer to the final desired concentration (e.g., 1.83 mg/kg).
-
-
For a PBS vehicle:
-
Dissolve this compound in sterile PBS to the final desired concentration (e.g., 20 mg/kg).
-
-
Ensure the final solution is at room temperature before administration.
-
-
Animal Handling and Administration:
-
Weigh each mouse to calculate the correct volume for oral administration.
-
Use a proper-sized feeding needle (gavage needle) to avoid injury.
-
Gently restrain the mouse and carefully insert the feeding needle into the esophagus.
-
Slowly administer the this compound solution.
-
-
Dosing Regimen and Monitoring:
-
Intermittent Dosing: Administer the selected dose (e.g., 1.83 mg/kg or 20 mg/kg) on an intermittent schedule, such as every other day or twice a week.
-
Monitor the animals daily for clinical signs of toxicity and overall well-being.
-
Measure and record body weight at least three times per week to track any potential impact of the treatment.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound dosage to minimize weight loss.
References
- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Glutamine Antagonist this compound Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine antagonism attenuates physical and cognitive deficits in a model of MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
troubleshooting JHU-083 inconsistent results in vitro
Welcome to the JHU-083 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing in vitro experiments with the glutamine antagonist prodrug, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] It is designed to be activated within the tumor microenvironment, where it releases DON.[5] DON is an irreversible inhibitor of glutamine-utilizing enzymes, thereby blocking glutamine metabolism.[6] This disruption of glutamine metabolism has several downstream effects, including:
-
Inhibition of tumor cell growth and proliferation: By depriving cancer cells of a key nutrient, this compound can slow their growth.[6][7][8][9]
-
Disruption of mTOR signaling: this compound has been shown to downregulate the mTOR signaling pathway, which is crucial for cell growth and proliferation.[6][7][9][10]
-
Modulation of the tumor microenvironment: this compound can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive to an anti-tumor phenotype.[5][11]
-
Induction of apoptosis: this compound treatment can lead to programmed cell death in cancer cells.[3][12]
Q2: We are observing significant variability in our cell viability assay results with this compound. What are the potential causes?
Inconsistent results in cell viability assays are a common challenge. Several factors related to this compound's properties and handling can contribute to this variability:
-
Compound Instability: this compound solutions are unstable and should be prepared fresh for each experiment.[1][2] Storing solutions, even for a short period, can lead to degradation and reduced potency.
-
Solvent Quality: The solubility of this compound can be affected by the quality of the solvent. For instance, moisture-absorbing DMSO can reduce its solubility.[1] Always use fresh, high-quality solvents.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[10][12] Factors such as the cell line's dependence on glutamine metabolism and its expression of MYC can influence the response.[3][12]
-
Glutamine Concentration in Media: The concentration of glutamine in the cell culture media can directly compete with this compound's inhibitory effects. Ensure consistent glutamine levels across experiments.
-
Experimental Duration: The anti-proliferative effects of this compound are time-dependent. Inconsistent incubation times will lead to variable results.
Q3: How should this compound be prepared and stored for in vitro use?
Proper handling of this compound is critical for obtaining reproducible results.
-
Storage of Powder: The powdered form of this compound should be stored at -20°C in the dark.[1]
-
Preparation of Solutions: All solutions of this compound should be prepared fresh immediately before use.[1][2] Solutions are unstable and should not be stored.
-
Recommended Solvents: this compound can be dissolved in DMSO or a mixture of HEPES buffered saline.[1][6][7] For in vivo studies, specific formulations with PEG300, Tween80, and water have been described.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no observed effect on cell viability | Compound Degradation: this compound solution was not freshly prepared. | Always prepare this compound solutions immediately before use. Do not store or reuse solutions.[1][2] |
| Incorrect Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response curve to determine the optimal concentration for your cell line. Concentrations ranging from 1 µM to 100 µM have been used in vitro.[1] | |
| High Glutamine in Media: High levels of glutamine in the culture media can outcompete this compound. | Use media with a standardized and consistent glutamine concentration. Consider glutamine deprivation studies to understand the cell line's dependence.[6][7][9] | |
| Cell Line Resistance: The cell line may not be highly dependent on glutamine metabolism. | Select cell lines known to be sensitive to glutamine antagonism, such as those with IDH mutations or high MYC expression.[3][10][12] | |
| Inconsistent results between experimental repeats | Variability in Drug Preparation: Inconsistent weighing or dissolution of the this compound powder. | Ensure accurate weighing and complete dissolution of the compound for each experiment. Use fresh, high-quality solvents.[1] |
| Inconsistent Cell Seeding Density: Variations in the number of cells plated can affect the outcome of proliferation assays. | Maintain a consistent cell seeding density across all wells and experiments. | |
| Fluctuations in Incubation Conditions: Changes in CO2 levels, temperature, or humidity can impact cell growth and drug efficacy. | Ensure that incubators are properly calibrated and maintained to provide a stable environment. | |
| Unexpected effects on non-target cells | Off-target effects of DON: As a prodrug of DON, this compound can have broad effects on glutamine-requiring pathways. | Include appropriate controls, such as cells with known resistance or rescue experiments with metabolites like guanine, to confirm the specificity of the observed effects.[6][7][9][10] |
Experimental Protocols
Cell Viability Assay (AlamarBlue)
-
Cell Seeding: Plate single-cell suspensions in a 96-well black, flat-bottom plate at a predetermined optimal density.
-
Drug Treatment: After allowing cells to adhere (for adherent cells), treat with a serial dilution of freshly prepared this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72-96 hours) under standard cell culture conditions.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Fluorescence Reading: Incubate for the recommended time and then read the fluorescence on a plate reader.[6][7]
Western Blot for mTOR Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key mTOR pathway proteins (e.g., p-S6, total S6, Cyclin D1) and a loading control (e.g., ACTIN).
-
Detection: Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.[6][7][12]
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations of this compound
| Cell Line Type | Concentration Range | Effect Observed | Reference |
| Glioma Cells | 1 µM - 20 µM | Reduced cell growth, disrupted mTOR signaling | [6][7] |
| Medulloblastoma Cells | 10 µM - 20 µM | Increased apoptosis, reduced growth | [3][12] |
| CD4+ T cells | 1 µM - 100 µM | Inhibition of proliferation and activation | [1] |
Table 2: Effects of this compound on Cellular Metabolism in Glioma Cells
| Metabolite | Effect of this compound Treatment | Reference |
| ATP | Reduced | [7][10] |
| Glutamate | Reduced | [7] |
| Lactate | Reduced | [7][10] |
| Glutathione | Reduced | [7][10] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 9. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to JHU-083 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the glutamine antagonist JHU-083. The information is curated for researchers in oncology and drug development to anticipate and overcome resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It is designed to be systemically stable and become activated within the tumor microenvironment.[1][2] Its primary mechanism of action is the broad inhibition of enzymes that utilize glutamine as a substrate. This disrupts cancer cell metabolism, leading to reduced proliferation and cell death.[1][2] Additionally, this compound has been shown to modulate the tumor microenvironment by reprogramming immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory state and enhancing the activity of anti-tumor T-cells.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific data on acquired resistance to this compound is limited, resistance to glutamine antagonists can arise from several mechanisms:
-
Metabolic Reprogramming: Cancer cells may adapt by upregulating alternative metabolic pathways to fuel the TCA cycle, such as increased glucose utilization.
-
Upregulation of Alternative Enzymes: Increased expression of glutaminase (B10826351) 2 (GLS2), which is less sensitive to some glutamine antagonists, could provide a bypass mechanism.
-
De Novo Glutamine Synthesis: Cancer cells may increase their own production of glutamine via glutamine synthetase (GLUL), making them less dependent on external glutamine.
-
Increased Nucleotide Salvage: As this compound can disrupt de novo nucleotide synthesis, cells might upregulate nucleotide salvage pathways to survive. Supplementation with guanine (B1146940) has been shown to partially rescue glioma cells from this compound-induced effects, highlighting the importance of the purine (B94841) synthesis pathway.[5][6]
Q3: Are there any known combination therapies that can enhance the efficacy of this compound or potentially overcome resistance?
Yes, several combination strategies have been explored to enhance the anti-tumor effects of this compound:
-
Immunotherapy: Combination with checkpoint inhibitors, such as anti-PD-1 antibodies, has been investigated. While one study in urologic cancer models did not show a synergistic effect due to the high efficacy of this compound alone, the combination did lead to enhanced anti-tumor immunity in other models.[1][3]
-
mTOR Inhibitors: Combining this compound with the mTOR inhibitor everolimus (B549166) has demonstrated an enhanced reduction in cell proliferation in glioma cell lines.[5] This suggests that targeting the mTOR signaling pathway, which is downstream of glutamine metabolism, could be a valuable strategy.
-
Other Metabolic Inhibitors: Although not specifically tested with this compound, the concept of "metabolic blind alleys" suggests that combining this compound with inhibitors of compensatory metabolic pathways could be effective against resistant tumors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Cell Death in Response to this compound Treatment | Development of acquired resistance through metabolic reprogramming. | 1. Verify Resistance: Perform a dose-response curve to confirm a shift in the IC50 value compared to the parental cell line. 2. Metabolic Analysis: Conduct metabolic flux analysis to investigate alterations in glucose and glutamine utilization. 3. Combination Therapy: Consider co-treatment with an mTOR inhibitor like everolimus or a checkpoint inhibitor if working in an in vivo model with an intact immune system. |
| Variable Efficacy Across Different Cancer Cell Lines | Intrinsic differences in metabolic dependencies and genetic background. | 1. Characterize Cell Lines: Analyze the baseline expression of key glutamine metabolism enzymes (e.g., GLS, GLS2, GLUL) and dependence on glutamine for proliferation. 2. Dose Optimization: Perform dose-response studies for each cell line to determine the optimal concentration of this compound. |
| Inconsistent Results in In Vitro vs. In Vivo Experiments | The tumor microenvironment plays a crucial role in this compound's efficacy. | 1. In Vivo Model Selection: Utilize syngeneic tumor models with a competent immune system to capture the immunomodulatory effects of this compound. 2. Analyze Immune Infiltrate: Characterize the immune cell populations within the tumor microenvironment in response to treatment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT142 | Glioma (IDH1 mutant) | ~1 | [5] |
| Br23c | Glioma (IDH1 wild-type) | ~1 | [5] |
| U87 | Glioblastoma | ~5 | [7] |
| B6CaP | Prostate Carcinoma | Not specified | [3] |
| MB49 | Urothelial Carcinoma | Not specified | [3] |
Note: IC50 values can vary depending on experimental conditions. This table provides an approximate range based on published data.
Table 2: Effect of Combination Therapy on Glioma Cell Proliferation
| Treatment | Cell Line | Effect on Cell Viability | Reference |
| This compound + Everolimus (mTOR inhibitor) | BT142 | Enhanced reduction in cell viability compared to either agent alone. | [5] |
| This compound + Guanine | BT142 | Partial rescue of cell viability. | [5] |
Key Experimental Protocols
Protocol 1: Development of this compound Resistant Cancer Cell Lines
This protocol is adapted from a general method for developing drug-resistant cell lines and should be optimized for your specific cell line and experimental goals.[8][9]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation, allowing the cells to recover and resume normal growth at each new concentration.
-
Confirmation of Resistance: After several months of continuous culture with increasing concentrations of this compound, confirm the development of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 value indicates the development of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and/or a combination agent) for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This is a common method to quantify apoptosis and necrosis.[2][4][10][11]
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Resistance
Caption: this compound inhibits glutamine-dependent pathways, while resistance can emerge through metabolic workarounds.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for developing and characterizing this compound resistant cell lines and testing strategies to overcome resistance.
Signaling Pathway: this compound and mTOR Inhibition
Caption: this compound and mTOR inhibitors target the same pro-growth pathway at different points, suggesting a synergistic effect.
References
- 1. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinations using checkpoint blockade to overcome resistance - ecancer [ecancer.org]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring JHU-083-Induced Metabolic Changes in Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for monitoring the metabolic effects of the glutamine antagonist prodrug, JHU-083, in tumors. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols for key metabolic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a prodrug, this compound is designed to be inactive until it reaches the tumor microenvironment, where it is converted into its active form, DON.[3] DON then inhibits multiple enzymes that utilize glutamine, a critical nutrient for cancer cell proliferation and survival.[1][3] By blocking glutamine metabolism, this compound can slow tumor growth, alter the tumor microenvironment, and enhance anti-tumor immune responses.[3][4]
Q2: What are the primary metabolic pathways affected by this compound?
A2: this compound primarily disrupts metabolic pathways that are heavily dependent on glutamine. These include:
-
Glutaminolysis: The conversion of glutamine to α-ketoglutarate to fuel the TCA cycle.[1]
-
Purine (B94841) and Pyrimidine (B1678525) Biosynthesis: Glutamine is a key nitrogen donor for the synthesis of nucleotides, the building blocks of DNA and RNA.[1][5]
-
mTOR Signaling: this compound has been shown to disrupt the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][6][7]
-
Redox Homeostasis: Glutamine is a precursor for the antioxidant glutathione (B108866) (GSH).[1]
Q3: What are the expected metabolic changes in tumors treated with this compound?
A3: Treatment with this compound is expected to lead to a variety of measurable metabolic changes within tumor cells, including:
-
Decreased intracellular levels of glutamine and glutamate.[1]
-
Reduced levels of TCA cycle intermediates.[5]
-
A decrease in ATP production.[1]
-
Downregulation of mTORC1 signaling, observable by changes in the phosphorylation status of downstream targets like pS6.[1][6][7]
-
Alterations in cellular respiration and glycolysis, which can be measured using a Seahorse XF Analyzer.[8][9]
Q4: How can I monitor the conversion of the this compound prodrug to its active form, DON, in my experimental system?
A4: Monitoring the conversion of this compound to DON typically requires analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). You can develop an LC-MS/MS method to specifically detect and quantify both this compound and DON in your samples (e.g., cell lysates, plasma, or tumor tissue extracts). This will allow you to assess the efficiency of prodrug activation in your specific model system.
Quantitative Data Summary
The following tables summarize quantitative data on metabolic changes observed in cancer cells following treatment with this compound, based on published studies.
Table 1: Effect of this compound on Key Metabolite Levels in Glioma Cells [1]
| Metabolite | Cell Line | Treatment | Change from Control |
| ATP | BT142 | This compound | Reduced |
| ATP | Br23c | This compound | Reduced |
| Glutamate | BT142 | This compound | Reduced |
| Glutamate | Br23c | This compound | Reduced |
| Lactate | BT142 | This compound | Reduced |
| Lactate | Br23c | This compound | Reduced |
| Glutathione | BT142 | This compound | Reduced |
| Glutathione | Br23c | This compound | Reduced |
Table 2: Impact of this compound on mTORC1 Signaling in Cancer Cell Lines [10]
| Cell Line | Protein | Change in Phosphorylation/Expression |
| Various Cancer Cell Lines | pS6 (Ser235/236) | Downregulation |
| BT142 | Cyclin D1 | Reduced Expression |
| BT142 | pAKT (Ser473) | Slightly Reduced |
Experimental Protocols
1. 13C-Glutamine Tracing for Metabolic Flux Analysis
This protocol outlines the general steps for tracing the metabolic fate of glutamine in cancer cells treated with this compound using stable isotope-labeled glutamine.
-
Cell Culture and Treatment:
-
Culture cancer cells to the desired confluency in standard culture medium.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified period.
-
Prior to labeling, replace the standard medium with a glutamine-free medium containing [U-13C5]-glutamine.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glutamine into downstream metabolites.[11][12]
-
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and cellular debris.
-
Collect the supernatant containing the polar metabolites.[13]
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with your LC-MS/MS system.
-
Analyze the samples using an LC-MS/MS method optimized for the separation and detection of polar metabolites.
-
Monitor the mass isotopologue distributions (MIDs) of key metabolites in the glutamine metabolic network.[11][12]
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of 13C.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute metabolic fluxes through the pathways of interest.
-
2. Mass Spectrometry-Based Metabolomics of Tumor Tissue
This protocol provides a general workflow for the analysis of metabolic changes in tumor tissues from animals treated with this compound.
-
Tumor Tissue Collection and Quenching:
-
Excise the tumor tissue from the animal.
-
Immediately freeze-clamp the tissue using liquid nitrogen-cooled tongs to halt metabolic activity.
-
Store the frozen tissue at -80°C until further processing.
-
-
Metabolite Extraction:
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Filter the sample to remove any remaining particulates.[16]
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the samples using a targeted or untargeted metabolomics approach on an LC-MS/MS system.
-
Process the raw data using appropriate software for peak picking, alignment, and normalization.
-
Identify and quantify the metabolites that are significantly altered by this compound treatment.
-
3. Seahorse XF Assay for Bioenergetic Profiling
This protocol describes how to use the Seahorse XF Analyzer to measure the impact of this compound on glycolysis and mitochondrial respiration in cancer cells.[8][9][17]
-
Cell Seeding and Treatment:
-
Seed the cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow the cells to attach and grow overnight.
-
Treat the cells with this compound or vehicle control for the desired duration.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, glutamine, pyruvate).
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow the temperature and pH to equilibrate.
-
-
Seahorse XF Analysis (Mito Stress Test):
-
Load the sensor cartridge with the mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before and after the sequential injection of the inhibitors.[17]
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to the cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Troubleshooting Guides
Issue 1: No significant metabolic changes are observed after this compound treatment.
-
Possible Cause: Inefficient conversion of the this compound prodrug to its active form, DON.
-
Troubleshooting Step: Verify the activity of the enzymes responsible for prodrug activation in your specific cell line or tumor model. Consider using DON directly as a positive control in in vitro experiments.
-
-
Possible Cause: The chosen time point for analysis is not optimal to observe the metabolic effects.
-
Troubleshooting Step: Perform a time-course experiment to identify the optimal duration of this compound treatment for inducing metabolic changes.
-
-
Possible Cause: The concentration of this compound is too low.
-
Troubleshooting Step: Perform a dose-response experiment to determine the effective concentration of this compound for your specific cancer cells.
-
Issue 2: High variability in metabolomics data between replicate samples.
-
Possible Cause: Inconsistent sample collection and quenching.
-
Troubleshooting Step: Ensure that all samples are collected and quenched rapidly and consistently. For tissue samples, freeze-clamping is crucial to halt metabolism instantly.
-
-
Possible Cause: Inefficient metabolite extraction.
-
Troubleshooting Step: Optimize the extraction protocol for your specific sample type to ensure complete and reproducible recovery of metabolites.
-
-
Possible Cause: Degradation of metabolites during sample processing.
-
Troubleshooting Step: Keep samples on ice or at 4°C throughout the extraction process and minimize the time between extraction and analysis.
-
Issue 3: Unexpected off-target effects are suspected.
-
Possible Cause: The active form, DON, can inhibit other glutamine-utilizing enzymes that may not be the primary focus of the study.[3]
-
Troubleshooting Step: Review the literature for known off-target effects of DON. If possible, use more specific inhibitors for the pathway of interest as controls to dissect the specific effects of this compound.
-
-
Possible Cause: The observed phenotype is not solely due to the inhibition of glutamine metabolism.
-
Troubleshooting Step: Perform rescue experiments by supplementing the culture medium with downstream metabolites of the targeted pathway (e.g., nucleosides) to see if the phenotype can be reversed.[1]
-
Visualizations
Caption: Mechanism of action of the this compound prodrug.
References
- 1. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Glutamine Metabolism Suppresses Tumor Progression through Remodeling of the Macrophage Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
- 15. Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JHU-083 vs. DON: A Comparative Analysis of Efficacy and Toxicity in Preclinical Research
A new generation glutamine antagonist, JHU-083, demonstrates a superior preclinical profile compared to its parent compound, 6-Diazo-5-oxo-L-norleucine (DON), offering potent anti-cancer efficacy with a significantly improved safety margin. This guide provides a detailed comparison of the two compounds, supported by experimental data, for researchers and drug development professionals.
This compound, a prodrug of the potent glutamine antagonist DON, has emerged as a promising therapeutic candidate by overcoming the dose-limiting toxicities that have historically hindered the clinical development of DON. By selectively targeting glutamine metabolism, a key pathway fueling cancer cell growth and immunosuppression, this compound exhibits robust anti-tumor effects across various preclinical models while minimizing systemic toxicity.
Efficacy: Potent Anti-Tumor Activity and Immune Modulation
This compound has demonstrated significant efficacy in reducing tumor growth and improving survival in preclinical models of various cancers, including glioma, medulloblastoma, colon cancer, lymphoma, and melanoma.[1][2][3] Its mechanism of action extends beyond direct cytotoxicity to cancer cells; it also favorably modulates the tumor microenvironment.
One of the key advantages of this compound is its ability to be orally administered and effectively penetrate the brain.[2][4][5] In preclinical studies, oral administration of this compound led to micromolar concentrations of DON in the brain, sufficient to exert therapeutic effects.[4][5]
The anti-tumor effects of this compound are attributed to its role as a glutamine antagonist, which disrupts multiple metabolic pathways crucial for cancer cell proliferation and survival.[1][2] This includes the inhibition of mTOR signaling and the impairment of purine (B94841) biosynthesis.[1] Furthermore, this compound has been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive to an inflammatory, anti-tumor phenotype.[6][7] This dual action of directly targeting cancer cells and modulating the immune response contributes to its potent efficacy.
In contrast, while DON also exhibits anti-tumor activity by inhibiting nucleotide and protein synthesis, its clinical utility has been severely limited by its toxicity.[2][8][9]
Quantitative Efficacy Data
| Compound | Cancer Model | Administration Route | Dosage | Efficacy Outcome | Reference |
| This compound | IDH mutant Glioma (orthotopic) | Oral | 25 mg/kg (2x/week) | Significantly improved survival (P = .027 vs control) | [2] |
| This compound | MYC-driven Medulloblastoma (orthotopic) | Oral | Not Specified | Significantly increased survival | [5] |
| This compound | Prostate and Bladder Cancers (syngeneic) | Oral | ~1 mg/kg DON equivalent (daily for 5-9 days), then 0.3 mg/kg | Significant tumor growth inhibition and tumor weight reduction | [10] |
| DON | Human Tumor Xenografts (e.g., CX-2 colon tumor) | Not Specified | Not Specified | Impressive anti-tumor results | [8] |
Toxicity Profile: this compound Demonstrates a Clear Advantage
The primary advantage of this compound over DON lies in its significantly improved toxicity profile. DON's clinical development in the 1950s was halted due to severe gastrointestinal and other toxicities.[2][8] this compound, as a prodrug, is designed for preferential activation within the tumor microenvironment, thereby sparing normal tissues from high concentrations of the active drug, DON.[3][11]
Preclinical studies have shown that this compound is well-tolerated at doses that are therapeutically effective.[10][12] For instance, in a study on an EcoHIV murine model, systemic administration of this compound reversed cognitive impairment without observed toxicity, unlike DON which is known for its peripheral toxicity.[12] While daily low doses of this compound in a glioma model initially caused a decrease in mouse body mass, recovery was observed when the administration frequency was reduced, and no toxicity was observed with higher, less frequent doses.[2]
DON, on the other hand, has been shown to induce apoptosis and DNA damage.[9] In vivo studies in mice revealed that DON can cause extensive necrosis of the gastrointestinal tract, bone marrow, and lymphoid tissues.[13]
Quantitative Toxicity Data
| Compound | Animal Model | Administration Route | LD50 | Key Toxicities | Reference |
| This compound | Mice | Oral | Not established, but well-tolerated at therapeutic doses | Transient body mass decrease at high frequency dosing | [2] |
| DON | Mice | Oral | 78 mg/kg | Necrosis of gastrointestinal tract, bone marrow, and lymphoid tissues | [13] |
| DON | Mice | Intraperitoneal | 49 mg/kg | Necrosis of gastrointestinal tract, bone marrow, and lymphoid tissues | [13] |
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy and toxicity of this compound and DON.
Cell Viability and Proliferation Assays
To assess the direct cytotoxic effects of this compound and DON on cancer cells, researchers commonly employ cell viability assays. A typical protocol involves:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or DON for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using reagents like alamarBlue or by performing assays such as the MTT or MTS assay. Fluorescence or absorbance is read using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
In Vivo Efficacy Studies in Orthotopic Tumor Models
To evaluate the anti-tumor efficacy in a more physiologically relevant setting, orthotopic tumor models are used. A general workflow is as follows:
-
Tumor Cell Implantation: Cancer cells are surgically implanted into the corresponding organ of immunocompromised or syngeneic mice (e.g., brain for glioma models).
-
Treatment Administration: Once tumors are established, mice are treated with this compound (typically via oral gavage) or a vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Tumor growth is monitored using methods like bioluminescence imaging. Animal survival and body weight are also tracked.
-
Endpoint Analysis: At the end of the study, tumors may be excised for histological and molecular analysis to assess the drug's effect on the tumor microenvironment.
Toxicity Assessment
Toxicity is evaluated both in vitro and in vivo.
-
In Vitro Cytotoxicity: The effect of the compounds on normal, non-cancerous cell lines is assessed using viability assays as described above.
-
In Vivo Toxicity Studies:
-
Animal Models: Healthy animals (e.g., mice) are administered varying doses of the compound.
-
Observation: Animals are monitored for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Histopathology: At the end of the study, major organs are collected, and tissues are processed for histopathological examination to identify any signs of cellular damage or necrosis.
-
Blood Analysis: Blood samples may be collected to assess hematological and biochemical parameters.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound and DON
Caption: Mechanism of action of this compound and DON.
Experimental Workflow for Preclinical Efficacy Testing
References
- 1. academic.oup.com [academic.oup.com]
- 2. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 4. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. The rediscovery of DON (6-diazo-5-oxo-L-norleucine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Glutamine Antagonist JHU083 Normalizes Aberrant Glutamate Production and Cognitive Deficits in the EcoHIV Murine Model of HIV-Associated Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of acute toxicities of deoxynivalenol (vomitoxin) and 15-acetyldeoxynivalenol in the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JHU-083 and Other Leading Glutaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glutamine, the most abundant amino acid in circulation, has emerged as a critical nutrient for cancer cell proliferation and survival. Its metabolism, primarily initiated by the enzyme glutaminase (B10826351) (GLS), provides cancer cells with essential intermediates for energy production, biosynthesis, and redox balance. This dependency has made glutaminase a prime target for novel cancer therapeutics. This guide provides an objective comparison of JHU-083, a novel glutamine antagonist prodrug, with other prominent glutaminase inhibitors, supported by experimental data to inform research and development decisions.
At a Glance: Comparative Performance of Glutaminase Inhibitors
The landscape of glutaminase inhibitors is diverse, ranging from allosteric inhibitors of glutaminase 1 (GLS1) to broad glutamine antagonists. This compound and DRP-104 are innovative prodrugs of the well-known glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed for tumor-selective activation. In contrast, Telaglenastat (CB-839) and IACS-6274 are potent and selective inhibitors of GLS1. BPTES, an early allosteric inhibitor, serves as a crucial research tool but is hampered by poor bioavailability.
| Feature | This compound | Telaglenastat (CB-839) | BPTES | DRP-104 (Sirpiglenastat) | IACS-6274 |
| Target | Broad Glutamine Utilizing Enzymes | Glutaminase 1 (GLS1) | Glutaminase 1 (GLS1) | Broad Glutamine Utilizing Enzymes | Glutaminase 1 (GLS1) |
| Mechanism of Action | Prodrug of DON (Glutamine Antagonist) | Allosteric, reversible GLS1 inhibitor | Allosteric GLS1 inhibitor | Prodrug of DON (Glutamine Antagonist) | Potent, selective, oral GLS1 inhibitor |
| Potency (IC50) | Cell-based IC50: ~6-11 µM (Glioma cells)[1] | 24 nM (recombinant hGAC); 23-28 nM (endogenous mouse kidney & brain GLS1)[2] | 0.16 µM | Not directly applicable (Prodrug) | 31 nM (recombinant hGLS1)[3] |
| Bioavailability | Orally bioavailable, brain penetrant[4] | Orally bioavailable | Poor bioavailability[5] | Orally bioavailable, tumor-targeted delivery[6] | Orally bioavailable[3] |
| Key Preclinical Efficacy | Extends survival in orthotopic glioma models[5]; Suppresses MYC-driven medulloblastoma growth[4][7] | 61% tumor growth inhibition (TGI) in TNBC xenograft model[8] | ~50% TGI in P493 lymphoma xenograft model[9] | 96-101% TGI in MC38 colon cancer model[10]; Complete tumor regression in EL4 lymphoma model[6] | 28% TGI as monotherapy in a preclinical model[3] |
| Clinical Development Status | Preclinical[11][12] | Phase I/II trials for various solid tumors (e.g., RCC, melanoma)[13][14] | Preclinical research tool | Phase I/II clinical trials for advanced solid tumors (NCT04471415)[6][15] | Phase I clinical trial for advanced solid tumors (NCT03894540)[2][16][17] |
Delving Deeper: Mechanism of Action and Signaling Pathways
Glutaminase inhibitors primarily target the conversion of glutamine to glutamate (B1630785), the first step in glutaminolysis. This disruption has profound effects on downstream metabolic and signaling pathways crucial for cancer cell growth, such as the TCA cycle and mTOR signaling.
The Glutaminolysis Pathway and Inhibitor Targets
The conversion of glutamine to glutamate is a pivotal control point in cancer cell metabolism. Direct GLS1 inhibitors like Telaglenastat and BPTES bind to and inhibit the glutaminase enzyme. In contrast, this compound and DRP-104, as prodrugs of DON, act as glutamine mimics and inhibit a broader range of enzymes that utilize glutamine as a substrate, including those involved in nucleotide synthesis.
Caption: Action of glutaminase inhibitors on the glutaminolysis pathway.
Impact on mTOR Signaling
The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. Glutamine metabolism is intricately linked to mTORC1 activation. By depleting intracellular pools of glutamate and α-ketoglutarate, glutaminase inhibitors can lead to the downregulation of mTORC1 signaling, contributing to their anti-proliferative effects.[5][18][19]
Caption: Downregulation of mTORC1 signaling by glutaminase inhibitors.
Experimental Methodologies
The following are representative protocols for key experiments cited in the evaluation of glutaminase inhibitors.
In Vitro Cell Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment : Treat cells with a serial dilution of the glutaminase inhibitor (e.g., this compound, CB-839) for 72 hours. Include a vehicle control (e.g., DMSO).[8]
-
Reagent Addition : Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for mTOR Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Protein Extraction : Treat cells with the glutaminase inhibitor for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
Gel Electrophoresis : Separate equal amounts of protein by SDS-PAGE.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, S6K, and 4E-BP1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.
-
Analysis : Quantify band intensities to determine the relative phosphorylation levels.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of glutaminase inhibitors in a living organism.
Caption: Workflow for a typical in vivo tumor xenograft study.
-
Cell Implantation : Subcutaneously or orthotopically implant human cancer cells into immunocompromised mice.
-
Tumor Establishment : Allow tumors to grow to a palpable size (e.g., 100 mm³).[6]
-
Treatment Administration : Randomize mice into treatment and vehicle control groups. Administer the glutaminase inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).[10]
-
Monitoring : Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis : At the end of the study, assess endpoints such as tumor growth inhibition, survival benefit, and target engagement in tumor tissue through metabolic or protein analysis.[5]
Conclusion
The targeting of glutamine metabolism represents a promising frontier in cancer therapy. This compound and DRP-104, as tumor-activated prodrugs of a broad glutamine antagonist, offer a unique mechanism with the potential for a wider therapeutic window and modulation of the tumor microenvironment.[10] Telaglenastat (CB-839) and IACS-6274 are potent and selective GLS1 inhibitors with demonstrated clinical activity, representing a more targeted approach.[20][18] The choice of inhibitor for a particular research or clinical application will depend on the specific cancer type, its metabolic dependencies, and the desired therapeutic strategy, whether it be direct tumor cell cytotoxicity, immunomodulation, or combination with other targeted agents. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 4. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting glutamine dependence with DRP-104 inhibits proliferation and tumor growth of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 17. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. nursingcenter.com [nursingcenter.com]
JHU-083 Monotherapy: A Comparative Guide to its Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of JHU-083 monotherapy, supported by experimental data from preclinical studies. This compound, a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has demonstrated significant efficacy in various cancer models by targeting tumor cell metabolism and modulating the tumor microenvironment.
Quantitative Analysis of Anti-Tumor Efficacy
This compound has shown promising results in slowing tumor progression and extending survival in several preclinical cancer models. The following tables summarize the key quantitative data from these studies.
| Cancer Model | Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (ILS) | Statistical Significance (p-value) |
| Orthotopic IDH1-mutant Glioma | Vehicle Control | Not specified | - | P = 0.027[1] |
| This compound (25 mg/kg) | Not specified | - | ||
| Orthotopic MYC-driven Medulloblastoma | Vehicle Control | 21 | - | P = 0.006[2] |
| This compound (20 mg/kg) | 28 | 33% |
Table 1: Survival Analysis in Brain Tumor Models. this compound monotherapy significantly extended the survival of mice bearing orthotopic brain tumors.
| Cancer Model | Treatment Group | Outcome | Statistical Significance |
| Prostate Carcinoma (Subcutaneous) | This compound (1 mg/kg) | Significant tumor reduction | Not specified[3] |
| Urothelial Carcinoma (Bladder, Subcutaneous) | This compound (1 mg/kg) | Significant tumor reduction | Not specified[3] |
Table 2: Tumor Growth Inhibition in Urologic Cancers. this compound monotherapy resulted in a significant reduction in tumor growth in mouse models of prostate and bladder cancer.
Mechanism of Action: Dual Impact on Tumor and Microenvironment
This compound exerts its anti-tumor effects through a dual mechanism: directly inhibiting cancer cell metabolism and reprogramming the tumor microenvironment to be less hospitable for tumor growth.
Direct Effects on Tumor Cells: Targeting Glutamine Metabolism and mTOR Signaling
Cancer cells are often highly dependent on glutamine for their proliferation and survival. This compound, by acting as a glutamine antagonist, disrupts several key metabolic pathways within the tumor cells. This leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[1] Specifically, this compound treatment has been shown to decrease the phosphorylation of S6 ribosomal protein (pS6), a downstream effector of mTORC1, and downregulate the expression of Cyclin D1, a key cell cycle regulator.[1][4]
Reprogramming the Tumor Microenvironment
Beyond its direct effects on tumor cells, this compound significantly alters the tumor microenvironment, particularly by reprogramming tumor-associated macrophages (TAMs).[3] In many tumors, TAMs adopt an immunosuppressive "M2-like" phenotype, which promotes tumor growth. This compound treatment has been shown to shift the balance from these pro-tumoral M2-like macrophages towards an anti-tumoral "M1-like" phenotype.[5] This reprogramming enhances the immune system's ability to recognize and attack cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vivo Tumor Models
-
Orthotopic Glioma Model:
-
Human glioblastoma cells (e.g., BT142) are cultured.[1]
-
Immunocompromised mice (e.g., nude mice) are anesthetized.
-
A small burr hole is drilled in the skull.
-
A suspension of glioblastoma cells is stereotactically injected into the brain parenchyma.[1]
-
Tumor growth is monitored, and animals are treated with this compound or a vehicle control via intraperitoneal injection.[1]
-
Survival is monitored as the primary endpoint.
-
-
Subcutaneous Urologic Tumor Models:
-
Prostate (B6CaP) or bladder (MB49) carcinoma cells are cultured.[3]
-
Immunocompetent mice are subcutaneously injected with the cancer cells into the flank.
-
Once tumors are established, mice are treated with oral this compound or a placebo.[3]
-
Tumor volume and weight are measured regularly to assess treatment efficacy.[3]
-
Cell Viability Assay (alamarBlue)
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Reagent Addition: Add alamarBlue reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance of each well using a plate reader. The signal intensity is proportional to the number of viable cells.
Western Blotting for mTOR Pathway Analysis
-
Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for mTOR pathway proteins (e.g., phospho-mTOR, phospho-S6K, phospho-4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound monotherapy demonstrates significant anti-tumor activity in a range of preclinical cancer models. Its dual mechanism of action, involving the direct inhibition of tumor cell metabolism and the favorable reprogramming of the tumor microenvironment, makes it a compelling candidate for further clinical investigation. The experimental data presented in this guide provide a strong rationale for its continued development as a novel cancer therapeutic.
References
- 1. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Glutamine antagonist this compound suppresses myeloid-rich urologic tumor growth | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
JHU-083 and Immunotherapy: A Synergistic Approach to Overcoming Cancer Resistance
For Immediate Release
Researchers and drug development professionals are increasingly focusing on the tumor microenvironment (TME) as a key battleground in cancer therapy. The glutamine antagonist prodrug, JHU-083, has emerged as a promising agent that remodels the TME to enhance the efficacy of immunotherapy. This guide provides a comprehensive comparison of this compound's performance, both as a monotherapy and in combination with immunotherapy, supported by preclinical experimental data.
Performance Comparison: this compound in Preclinical Cancer Models
This compound, a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), is designed to be preferentially activated within the tumor microenvironment, thereby minimizing systemic toxicity. Its synergistic effects with immunotherapy, particularly anti-PD-1 checkpoint inhibitors, have been demonstrated in various murine cancer models.
Key Synergistic Effects:
-
Reprogramming of Tumor-Associated Macrophages (TAMs): this compound reprograms immunosuppressive M2-like TAMs into a pro-inflammatory, anti-tumor M1-like phenotype.[1] This shift is crucial for fostering an immune-supportive TME.
-
Enhanced T-Cell Function: The combination of this compound and anti-PD-1 therapy leads to an increase in the infiltration and activation of CD8+ T-cells within the tumor.[2][3] this compound also promotes a stem cell-like phenotype in CD8+ T cells and decreases the abundance of immunosuppressive regulatory T cells (Tregs).[4][5]
-
Direct Anti-Tumor Activity: this compound directly inhibits tumor cell growth by disrupting glutamine metabolism, a key nutrient source for cancer cells. This leads to reduced tumor cell proliferation and increased apoptosis.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound as a monotherapy and in combination with anti-PD-1 immunotherapy.
| Treatment Group | Tumor Growth Inhibition (TGI) | Animal Model | Key Findings | Reference |
| Vehicle (Control) | Baseline | MB49 Bladder Cancer | Uncontrolled tumor growth. | [5] |
| This compound | Significant TGI | MB49 Bladder Cancer | Potent monotherapy anti-tumor effect. | [5] |
| Anti-PD-1 | Moderate TGI | MB49 Bladder Cancer | Modest anti-tumor effect as a single agent. | [5] |
| This compound + Anti-PD-1 | Superior TGI | MB49 Bladder Cancer | Combination therapy resulted in the most significant tumor growth inhibition. | [2][5] |
| Immune Cell Population | Effect of this compound Treatment | Animal Model | Key Findings | Reference |
| Tumor-Associated Macrophages (TAMs) | Increased M1/M2 ratio | 4T1 Breast Cancer | Shift towards a pro-inflammatory macrophage phenotype. | [1] |
| CD8+ T-cells | Increased infiltration and activation | Various models | Enhanced anti-tumor T-cell response. | [3][6] |
| Regulatory T-cells (Tregs) | Decreased abundance | Urologic Cancers | Reduction in immunosuppressive T-cell populations. | [4][5] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased recruitment | 4T1 Breast Cancer | Reduced presence of a major immunosuppressive cell type. | [5] |
Experimental Protocols
In Vivo Murine Tumor Models
1. Cell Line and Animal Models:
-
Murine cancer cell lines such as MB49 (bladder cancer), B6CaP (prostate cancer), and 4T1 (breast cancer) are commonly used.
-
Syngeneic mouse strains, such as C57BL/6, are utilized to ensure a competent immune system for studying immunotherapeutic effects.
2. Tumor Implantation:
-
Cancer cells are cultured and harvested during their exponential growth phase.
-
A specific number of cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.
3. This compound and Immunotherapy Administration:
-
This compound is typically administered via oral gavage or intraperitoneal injection. A common dosing regimen is 1 mg/kg DON molar equivalent daily for a specified period.
-
Anti-PD-1 antibodies (or isotype control) are administered intraperitoneally, for example, at a dose of 250 μg per mouse every three days.[5]
-
Treatment is initiated once tumors reach a palpable size.
4. Monitoring and Endpoint:
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2).
-
Animal body weight and general health are monitored.
-
The study endpoint is typically defined by a maximum tumor volume or signs of morbidity, at which point tumors are harvested for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
1. Tumor Digestion:
-
Harvested tumors are mechanically minced and then enzymatically digested using a cocktail of enzymes such as collagenase and DNase to obtain a single-cell suspension.
2. Cell Staining:
-
The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell surface and intracellular markers.
-
A typical panel for analyzing T-cells and macrophages might include antibodies against CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, CD206 (for M2 TAMs), and CD86 (for M1 TAMs).
-
A viability dye is included to exclude dead cells from the analysis.
3. Data Acquisition and Analysis:
-
Stained cells are analyzed using a multi-color flow cytometer.
-
Data is analyzed using software like FlowJo to quantify the percentages and activation status of different immune cell populations within the tumor.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and immunotherapy is rooted in its multi-faceted impact on the tumor microenvironment's metabolic and signaling pathways.
Caption: Synergistic mechanism of this compound and anti-PD-1 immunotherapy.
This compound's Impact on Cellular Signaling
This compound-mediated glutamine antagonism induces significant changes in key signaling pathways within both tumor and immune cells.
Caption: this compound's impact on key signaling pathways in the TME.
Conclusion
The preclinical data strongly support the synergistic potential of combining this compound with immunotherapy, particularly checkpoint inhibitors like anti-PD-1. By targeting the metabolic vulnerabilities of both tumor cells and immunosuppressive immune cells, this compound effectively remodels the tumor microenvironment into one that is more conducive to a robust anti-tumor immune response. This dual action of direct tumor inhibition and immune activation makes the combination of this compound and immunotherapy a highly promising strategy for treating a variety of cancers, including those resistant to conventional therapies. Further clinical investigation is warranted to translate these promising preclinical findings into effective patient treatments.
References
- 1. urotoday.com [urotoday.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Data from Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - Cancer Immunology Research - Figshare [aacr.figshare.com]
JHU-083: A Comparative Analysis of its Impact on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JHU-083's effects on T-cell activation with other prominent inhibitors. This compound, a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), modulates T-cell function by targeting cellular metabolism.[1][2] This guide presents available quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to offer a thorough understanding of this compound's performance in the context of other immunomodulatory agents.
Executive Summary
This compound exhibits a distinct mechanism of action by inhibiting glutamine metabolism, a pathway crucial for T-cell activation and proliferation.[3][4] This sets it apart from other classes of inhibitors that target different signaling nodes. While in some contexts, such as autoimmune disease models, this compound has been shown to suppress T-cell proliferation and activation, in the tumor microenvironment, it can paradoxically enhance anti-tumor T-cell responses.[1][5] This dual functionality highlights the nuanced role of metabolism in shaping immune cell fate.
This guide compares this compound with the following classes of inhibitors:
-
Other Glutamine Metabolism Inhibitors: Specifically, the glutaminase (B10826351) inhibitor CB-839.
-
mTOR Inhibitors: Represented by rapamycin (B549165) (sirolimus).
-
Calcineurin Inhibitors: Represented by tacrolimus (B1663567) (FK-506).
Data Presentation: Comparative Effects on T-Cell Activation
The following tables summarize the available quantitative data on the effects of this compound and other inhibitors on key parameters of T-cell activation. It is important to note that direct head-to-head comparative studies for all parameters are not always available in the public domain.
Table 1: Inhibition of T-Cell Proliferation (IC50)
| Inhibitor | Target | T-Cell Type | IC50 | Citation(s) |
| This compound | Glutamine Metabolism | Not Specified | Not available | |
| CB-839 | Glutaminase (GLS1) | Human T-cells | Minimal effect on proliferation | |
| Rapamycin | mTORC1 | Human peTh2 cells | 0.1 nM | [6] |
| Human cTh2 cells | 0.25 nM | [6] | ||
| Human Th1 cells | 10 nM | [6] | ||
| Tacrolimus | Calcineurin | Human Lymphocytes | Median: 0.63 ng/mL | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including the stimulus used for T-cell activation and the cell type.
Table 2: Impact on Cytokine Production
| Inhibitor | T-Cell Type | IFN-γ Production | IL-2 Production | Citation(s) |
| This compound | Murine CD4+ Th1 cells | Enhances in tumor microenvironment | Enhances in tumor microenvironment | [8] |
| Rapamycin | Human CD4+ T-cells | Decreased | Decreased | [9] |
| Tacrolimus | Human CD4+ and CD8+ T-cells | Significantly decreased | Significantly decreased | [10][11] |
Note: Cytokine production is highly context-dependent. This compound's effect on cytokine production appears to be stimulatory in the context of anti-tumor immunity.
Table 3: Effect on T-Cell Activation Markers
| Inhibitor | T-Cell Type | CD25 (IL-2Rα) Expression | CD69 Expression | Citation(s) |
| This compound | Not Specified | Not available | Not available | |
| Rapamycin | Human CD4+CD25+ T-cells | MFI is highest following exposure | Not specified | [12] |
| Tacrolimus | Human CD4+ T-cells | No significant difference in MFI after 4 days | Not specified | [13] |
MFI: Mean Fluorescence Intensity
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and the other compared inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Glutamine Metabolism to Enhance Immunoprevention of EGFR‐Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cytotoxic T cell proteome and its shaping by mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of immunosuppression by tacrolimus using flow cytometric analysis of interleukin-2 and interferon-gamma inhibition in CD8(-) and CD8(+) peripheral blood T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of rapamycin and retinoic acid on expansion, stability and suppressive qualities of human CD4+CD25+FOXP3+ T regulatory cell subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas9-Edited Tacrolimus-Resistant Antiviral T Cells for Advanced Adoptive Immunotherapy in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: JHU-083 vs. DRP-104 in Glutamine Antagonist Cancer Therapy
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical profiles of two leading DON prodrugs.
In the rapidly evolving landscape of cancer metabolism, targeting glutamine dependency has emerged as a promising therapeutic strategy. Two key investigational drugs, JHU-083 and DRP-104 (also known as sirpiglenastat), have garnered significant attention. Both are prodrugs of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed to enhance tumor-specific delivery and mitigate the systemic toxicity associated with the parent compound. This guide provides a detailed head-to-head comparison of this compound and DRP-104, summarizing their mechanisms of action, preclinical efficacy, and clinical development status, supported by available experimental data.
At a Glance: Key Differences and Similarities
| Feature | This compound | DRP-104 (Sirpiglenastat) |
| Active Moiety | 6-Diazo-5-oxo-L-norleucine (DON) | 6-Diazo-5-oxo-L-norleucine (DON) |
| Prodrug Design | Ethyl 2-(2-Amino-4-methylpentanamido)-DON | Isopropyl(S)-2-((S)-2-acetamido-3-(1H-indol-3-yl)-propanamido)-6-diazo-5-oxo-hexanoate |
| Key Advantage | Brain penetrant | Preferential tumor bioactivation and GI bioinactivation |
| Mechanism of Action | Broad-spectrum glutamine antagonist, inhibits multiple glutamine-utilizing enzymes.[1][2] | Broad-spectrum glutamine antagonist, inhibits multiple glutamine-utilizing enzymes.[3][4][5] |
| Tumor Targeting | Designed to become active and functional within the tumor.[6] | Preferentially converted to DON within tumors.[7][8] |
| Preclinical Models | Glioma,[9][10][11] medulloblastoma,[12] colon cancer, lymphoma, melanoma,[6] prostate and bladder cancer.[13] | Colon cancer,[7] breast cancer, Lewis lung carcinoma,[14] KEAP1 mutant lung cancer.[15][16] |
| Immune Modulation | Alters tumor microenvironment, boosts anti-tumor T-cell generation,[6] reprograms TAMs.[17] | Induces potent antitumor immune response, increases T, NK, and macrophage infiltration.[3][5][7] |
| Combination Therapy | Synergistic with anti-PD-1 checkpoint inhibitors.[6] | Enhanced efficacy with checkpoint blockade therapies.[7][14] |
| Clinical Development | Investigated in preclinical and potentially early clinical settings. | Currently in Phase 1/2a clinical trials (NCT04471415).[14][18][19][20] |
Mechanism of Action: A Shared Path with Divergent Prodrug Strategies
Both this compound and DRP-104 are designed as inactive prodrugs that, upon administration, are metabolized to release the active glutamine antagonist, DON. DON exerts its anti-cancer effects by irreversibly inhibiting a wide range of enzymes that depend on glutamine for their function. This broad-spectrum inhibition disrupts numerous critical metabolic pathways in cancer cells, including nucleotide, amino acid, and lipid synthesis, as well as the TCA cycle.[14] The resulting metabolic stress leads to the inhibition of tumor cell proliferation and induction of cell death.
The key distinction between this compound and DRP-104 lies in their prodrug chemistry, which dictates their pharmacokinetic profiles and tissue-specific activation. This compound is designed to be brain-penetrant, making it a promising candidate for central nervous system malignancies.[9][12] DRP-104, on the other hand, was developed for preferential bioactivation within the tumor microenvironment while being bioinactivated to an inert metabolite in gastrointestinal tissues, aiming to widen the therapeutic window and reduce GI-related toxicities that have historically limited the clinical use of DON.[14]
A direct preclinical comparison has shown that DRP-104 exhibits a superior tumor-to-plasma and tumor-to-GI tissue partitioning ratio compared to this compound, suggesting a more favorable tumor-targeted delivery.[14]
Preclinical Efficacy: A Broad Anti-Tumor Activity
Both this compound and DRP-104 have demonstrated significant anti-tumor activity across a range of preclinical cancer models.
This compound has shown efficacy in models of:
-
Glioma: It has been shown to slow the growth of malignant gliomas, disrupt mTOR signaling, and extend survival in intracranial models.[9][10]
-
Medulloblastoma: Orally administered this compound penetrates the mouse brain and suppresses the growth of MYC-driven medulloblastoma.[12]
-
Other Solid Tumors: In mouse models of colon cancer, lymphoma, and melanoma, this compound significantly reduced tumor growth and improved survival.[6] Permanent cures and the development of immune memory were observed in some cases.[6]
DRP-104 has demonstrated robust anti-tumor effects in:
-
Colon Cancer: In the MC38 mouse colon cancer model, DRP-104 resulted in significant dose-dependent tumor growth inhibition.[7]
-
KEAP1 Mutant Lung Cancer: DRP-104 has shown particular promise in models of KEAP1 mutant lung cancer, a tumor type known to be dependent on glutamine metabolism.[15][16] The FDA has granted Fast Track Designation for DRP-104 for this indication.[21]
-
Broad Applicability: Preclinical studies have also indicated its potential in breast cancer and Lewis lung carcinoma models.[14]
Quantitative Preclinical Data
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| This compound | Intracranial IDH1 mut glioma | Not specified | N/A | Extended survival | [9] |
| MYC-driven medulloblastoma | 20 mg/kg oral gavage | Suppressed growth | Significantly increased survival | [12] | |
| DRP-104 | MC38 colon cancer | 0.5-1.4 mg/kg s.c., q.d. 5 days ON, 2 days OFF x 4 cycles | 96% to 101% | Median survival 31-38 days vs. 13 days for vehicle | [7] |
| CT26 colon cancer | 0.5 mg/kg s.c., once a day for 5 days | 90% at day 12 | Median survival 36 days | [3][5] |
Immunomodulatory Effects: Reshaping the Tumor Microenvironment
A critical aspect of the anti-cancer activity of both this compound and DRP-104 is their ability to modulate the tumor microenvironment (TME) and enhance anti-tumor immunity.
This compound has been shown to:
-
Alter the TME and boost the generation of anti-tumor T-cells.[6]
-
Reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor phenotype.[17]
-
Decrease IL-10-producing myeloid-derived suppressor cells (MDSCs), leading to a higher frequency of activated T-cells.[22]
DRP-104 exerts its immunomodulatory effects by:
-
Increasing the infiltration of tumor-infiltrating lymphocytes (TILs), T cells, NK cells, and NK T cells.[7]
-
Promoting T-cell proliferation and reducing T-cell exhaustion.[7]
-
Polarizing TAMs to the anti-tumor M1 phenotype.[7]
The ability of both compounds to enhance anti-tumor immunity provides a strong rationale for their combination with immune checkpoint inhibitors. Preclinical studies have shown that combining either this compound or DRP-104 with anti-PD-1 therapy leads to significantly improved anti-tumor effects compared to monotherapy alone.[6][7][14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sirpiglenastat (DRP-104) | Glutamine Antagonist | TargetMol [targetmol.com]
- 6. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Phase 1 and phase 2a, first-in-human study of DRP-104, a glutamine antagonist, in adult patients with advanced solid tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 19. ascopubs.org [ascopubs.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. nursingcenter.com [nursingcenter.com]
- 22. researchgate.net [researchgate.net]
JHU-083: A Potent Glutamine Antagonist Validated by Metabolomics in Preclinical Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer metabolism-targeted therapies, the inhibition of glutamine utilization has emerged as a promising strategy. JHU-083, a clinical-stage, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. This guide provides a comprehensive comparison of the on-target effects of this compound with other notable glutamine metabolism inhibitors, supported by metabolomics data. We delve into the experimental validation of its mechanism of action and present detailed protocols to aid in the design and interpretation of related research.
Introduction to this compound and Glutamine Antagonism
Cancer cells exhibit a heightened dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine addiction." Glutamine serves as a crucial substrate for the tricarboxylic acid (TCA) cycle, nucleotide and amino acid biosynthesis, and redox homeostasis. This compound is designed to exploit this dependency by broadly inhibiting glutamine-utilizing enzymes.[1][2] As a prodrug of DON, this compound offers the advantage of enhanced tissue delivery, including penetration of the blood-brain barrier, and potentially a better safety profile compared to its parent compound.[2]
Comparative Analysis of On-Target Effects using Metabolomics
Metabolomics serves as a powerful tool to elucidate the direct biochemical consequences of drug action. Here, we compare the metabolomic signatures induced by this compound and other key glutamine metabolism inhibitors.
This compound
Metabolomic analyses have consistently demonstrated that this compound effectively disrupts glutamine metabolism in cancer cells. In glioma models, treatment with this compound leads to a significant reduction in intracellular glutamate (B1630785), a direct product of glutamine metabolism.[3][4] This is accompanied by a decrease in downstream TCA cycle intermediates, indicating a bottleneck in anaplerosis.[5] Furthermore, studies in prostate and bladder cancer models have shown that this compound treatment results in a broad disruption of pathways reliant on glutamine, including purine (B94841) and pyrimidine (B1678525) synthesis.[5][6]
Alternative Glutamine Metabolism Inhibitors
-
CB-839 (Telaglenastat): A selective inhibitor of glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate. Metabolomic studies of cancer cells treated with CB-839 show a significant accumulation of intracellular glutamine and a depletion of glutamate and downstream TCA cycle intermediates, such as alpha-ketoglutarate, succinate, fumarate, and malate.[7][8] This contrasts with the broader action of this compound, which also affects other glutamine-utilizing enzymes.
-
V-9302: An inhibitor of the ASCT2 amino acid transporter, which is a primary route for glutamine uptake into cancer cells.[9] Treatment with V-9302 leads to a decrease in intracellular glutamine levels and has been shown to induce metabolic stress.[10][11] Unlike this compound and CB-839, which target intracellular glutamine metabolism, V-9302 acts at the level of nutrient import.
-
DON (6-Diazo-5-oxo-L-norleucine): The parent compound of this compound, DON is a pan-inhibitor of glutamine-utilizing enzymes.[12][13] Its metabolomic effects are expected to be similar to this compound, leading to a widespread disruption of glutamine-dependent metabolic pathways.[1]
Quantitative Metabolomic Data
The following tables summarize the reported changes in key metabolites upon treatment with this compound and alternative glutamine metabolism inhibitors in various cancer models.
Table 1: Metabolomic Effects of this compound in Glioma Cells [3]
| Metabolite | Change upon this compound Treatment |
| Glutamate | Decreased |
| ATP | Decreased |
| Lactate | Decreased |
| Glutathione | Decreased |
Table 2: Metabolomic Effects of this compound in Urological Tumor Xenografts [14][15]
| Metabolite Pathway | Change upon this compound Treatment |
| TCA Cycle | Disrupted |
| Purine Metabolism | Disrupted |
| Glycolysis | Increased |
Table 3: Metabolomic Effects of CB-839 (Telaglenastat) in Glioblastoma Cells [16][17]
| Metabolite | Change upon CB-839 Treatment |
| Glutamine | Increased |
| Glutamate | Decreased |
| α-Ketoglutarate | Decreased |
| Aspartate | Decreased |
| Purine Biosynthesis Intermediates | Accumulated |
| Pyrimidine Biosynthesis Intermediates | Decreased |
Table 4: Metabolomic Effects of V-9302 in HT29 Colorectal Cancer Xenografts [9]
| Metabolite Class | Change upon V-9302 Treatment |
| Amino Acids | Altered |
| Nucleotides | Altered |
| Redox State | Altered |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for metabolomics analysis.
Caption: Mechanism of action of this compound.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Supplementary Methods from The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-CellâMediated Immunotherapies - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 8. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-delivery of 2-Deoxyglucose and a Glutamine Metabolism Inhibitor V9302 via a Prodrug Micellar Formulation for Synergistic Targeting of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 13. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glutamine antagonist this compound suppresses myeloid-rich urologic tumor growth | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
JHU-083: A Comparative Analysis of Efficacy in IDH1-Mutant versus Wild-Type Glioma
For Researchers, Scientists, and Drug Development Professionals
The glutamine antagonist prodrug, JHU-083, has emerged as a promising therapeutic agent in preclinical models of glioma, particularly those harboring mutations in the isocitrate dehydrogenase 1 (IDH1) gene. These mutations are a hallmark of lower-grade gliomas and secondary glioblastomas, inducing a metabolic shift that increases the tumor's dependence on glutamine. This guide provides a comprehensive comparison of this compound's efficacy in IDH1-mutant versus IDH1-wild-type glioma models, based on available preclinical data.
In Vitro Efficacy: Preferential Effects in IDH1-Mutant Cells
Preclinical studies have demonstrated that this compound exerts a dose-dependent anti-proliferative effect on a range of glioma cell lines, irrespective of their IDH1 mutation status. However, a clear preferential efficacy for IDH1-mutant cells has been observed.[1]
Key Findings:
-
Enhanced Sensitivity: Isogenic glioma cells engineered to express the IDH1-R132H mutation exhibit reduced cell proliferation when treated with this compound compared to their wild-type counterparts.[1]
-
Metabolic Disruption: this compound treatment leads to a reduction in ATP, glutamate, and lactate (B86563) levels in both IDH1-mutant (BT142) and IDH1-wild-type (Br23c) glioma cells.[1] A notable difference was observed in the glutathione (B108866) (GSH) to oxidized glutathione (GSSG) ratio, which was downregulated only in the IDH1-mutant cells, indicating a greater induction of oxidative stress in this subtype.[1]
-
Signaling Pathway Inhibition: The anti-tumor effects of this compound are linked to the disruption of the mTOR signaling pathway. A more pronounced downregulation of mTOR signaling is observed in IDH1-mutant cells.[2]
-
Rescue Experiments: The anti-proliferative effects of this compound in IDH1-mutant cells can be partially rescued by the supplementation of guanine, a purine (B94841) nucleobase. This rescue effect is not observed in IDH1-wild-type cells, suggesting that the disruption of purine biosynthesis is a key mechanism of action that is more critical for the survival of IDH1-mutant glioma cells.[1]
Table 1: Summary of In Vitro Efficacy of this compound
| Parameter | IDH1-Mutant (BT142) | IDH1-Wild-Type (Br23c) | Reference |
| Cell Growth Inhibition | Dose-dependent reduction; preferential inhibition in isogenic models | Dose-dependent reduction | [1] |
| Metabolic Effects | Reduced ATP, Glutamate, Lactate; Decreased GSH/GSSG ratio | Reduced ATP, Glutamate, Lactate | [1] |
| mTOR Signaling | Disrupted and downregulated | Disrupted | [1][2] |
| Guanine Rescue | Partial rescue of cell proliferation | No rescue observed | [1] |
In Vivo Efficacy: Focus on IDH1-Mutant Glioma
The in vivo efficacy of this compound has been primarily investigated in an orthotopic xenograft model using the IDH1-mutant glioma cell line, BT142.
Key Findings:
-
Extended Survival: Administration of this compound at a dose of 25 mg/kg significantly improved the survival of mice bearing intracranial IDH1-mutant gliomas.[1] A lower dose of 1.9 mg/kg did not show a significant survival benefit.[1]
-
Target Engagement: Histological analysis of tumors from this compound-treated mice confirmed the presence of the drug in the brain and its on-target effect, as evidenced by reduced expression of the mTOR pathway marker, pS6.[1]
Currently, there is a lack of published data on the in vivo efficacy of this compound in an orthotopic IDH1-wild-type glioma model, which limits a direct comparison of its in vivo therapeutic window.
Table 2: Summary of In Vivo Efficacy of this compound in an IDH1-Mutant Glioma Model
| Parameter | Vehicle Control | This compound (25 mg/kg) | Reference |
| Median Survival | Not explicitly stated | Significantly extended (P = .027) | [1] |
| Mechanism of Action | - | Reduced intracranial pS6 protein expression | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: this compound's mechanism in IDH1-mutant vs. wild-type glioma.
Caption: Experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed in the key preclinical studies of this compound.
Cell Viability Assay (alamarBlue)
-
Cell Plating: Glioma cells (BT142 and Br23c) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, cells were treated with varying concentrations of this compound.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: alamarBlue reagent was added to each well to a final concentration of 10% (v/v).
-
Fluorescence Reading: After a 4-hour incubation with the reagent, fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control.
Orthotopic IDH1-Mutant Glioma Model
-
Cell Preparation: BT142 cells were harvested, washed, and resuspended in phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/μL.
-
Animal Model: Six- to eight-week-old female athymic nude mice were used for the study.
-
Stereotactic Implantation: Mice were anesthetized, and a burr hole was drilled in the skull. Using a stereotactic frame, 3 μL of the cell suspension (3 x 10^5 cells) was injected into the right striatum.
-
Tumor Establishment: Tumors were allowed to establish for 7 days post-implantation.
-
Drug Administration: Mice were randomized into treatment groups and received either vehicle control or this compound (1.9 mg/kg or 25 mg/kg) via intraperitoneal injection, administered three times per week.
-
Survival Monitoring: Mice were monitored daily for signs of tumor progression (e.g., weight loss, neurological deficits), and the date of euthanasia or death was recorded to determine survival.
-
Histological Analysis: At the endpoint, brains were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) and subjected to immunohistochemistry for pS6 to assess mTOR pathway activity.
Metabolite Quantification
-
Cell Culture and Treatment: BT142 and Br23c cells were cultured and treated with this compound for 24 hours.
-
Metabolite Extraction: Cells were washed with ice-cold PBS, and metabolites were extracted using a methanol/acetonitrile/water (2:2:1) solution.
-
Sample Preparation: The extracts were centrifuged, and the supernatant was collected and dried.
-
LC-MS/MS Analysis: The dried metabolites were reconstituted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of ATP, lactate, glutamate, GSH, and GSSG.
-
Data Normalization: Metabolite levels were normalized to the total protein content of the cell lysates.
Conclusion
The available preclinical evidence strongly suggests that this compound is a potent inhibitor of glioma cell growth with a preferential activity against IDH1-mutant tumors. This increased sensitivity is attributed to the unique metabolic vulnerabilities induced by the IDH1 mutation, particularly the reliance on glutamine for purine biosynthesis and maintenance of redox balance. While the in vitro data provides a clear comparison, the lack of in vivo efficacy studies in a comparable IDH1-wild-type model represents a critical knowledge gap. Further investigation into the in vivo efficacy of this compound in IDH1-wild-type glioma is warranted to fully delineate its therapeutic potential and selectivity.
References
Safety Operating Guide
Essential Safety and Handling Protocols for JHU-083
Researchers and laboratory personnel must adhere to stringent safety protocols when handling JHU-083, a potent glutaminase (B10826351) antagonist prodrug. Given that solutions of this compound are unstable, they should be freshly prepared for optimal use.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research setting.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side-shields or safety goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Impervious gloves | Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothes and skin from contamination. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary if there is a risk of generating aerosols or dusts. |
This table is based on general laboratory safety guidelines as a specific Safety Data Sheet (SDS) for this compound was not found in the initial search.
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated PPE, and labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal to ensure environmental safety and compliance. It is recommended to collect waste in a designated, labeled, and sealed container.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
